Mechanism of Action of 2-[Methyl(phenylsulfonyl)amino]benzoic Acid In Vitro: A Technical Guide
Executive Summary 2-[Methyl(phenylsulfonyl)amino]benzoic acid belongs to a highly specific class of small molecules known as anthranilic acid sulfonamides. In the realm of oncology and vascular biology, this compound fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-[Methyl(phenylsulfonyl)amino]benzoic acid belongs to a highly specific class of small molecules known as anthranilic acid sulfonamides. In the realm of oncology and vascular biology, this compound functions as a potent, reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2) [1]. Unlike early-generation irreversible MetAP2 inhibitors (such as fumagillin and TNP-470) which suffered from severe neurotoxicity and poor pharmacokinetic profiles, anthranilic acid sulfonamides were rationally designed to provide reversible target engagement while maintaining profound anti-angiogenic efficacy [1].
This technical whitepaper deconstructs the structural biology, downstream cellular consequences, and self-validating experimental protocols required to evaluate this compound in vitro.
Structural Biology & Target Engagement
MetAP2 is a critical intracellular metalloprotease responsible for N-terminal methionine excision (NME)—an essential co-translational modification required for the maturation, stability, and subcellular localization of nascent polypeptides.
The Structural Basis of Inhibition
The active site of MetAP2 features a "pita-bread" fold containing a dinuclear metal center (physiologically utilizing Mn²⁺ or Fe²⁺, but optimally stabilized by Co²⁺ in vitro). 2-[Methyl(phenylsulfonyl)amino]benzoic acid achieves its inhibitory potency through a highly coordinated binding mechanism:
Metal Coordination: The carboxylic acid moiety of the anthranilic acid core acts as a bidentate ligand, directly chelating the dinuclear metal ions in the MetAP2 active site.
Hydrophobic Pocket Insertion: The phenylsulfonyl group extends deeply into the adjacent hydrophobic S1' pocket—the exact cavity that normally accommodates the side chain of the initiator methionine of the nascent peptide [1].
Steric Optimization: The
N
-methyl substitution introduces a specific steric bulk that restricts the conformational flexibility of the sulfonamide linkage, locking the molecule into an optimal binding geometry and significantly reducing off-target binding to human serum albumin (HSA) [1].
Downstream Cellular Mechanisms
The inhibition of MetAP2 by 2-[Methyl(phenylsulfonyl)amino]benzoic acid triggers a cascade of cellular stress responses. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are exquisitely sensitive to this blockade, making this pathway a prime target for anti-angiogenic therapies [2].
Blockade of N-Terminal Methionine Excision: The primary biochemical consequence is the intracellular accumulation of unprocessed proteins retaining their initiator methionine (e.g., Met-14-3-3γ).
eIF2α Phosphorylation: Beyond its protease activity, MetAP2 has a secondary non-canonical function: it protects the
α
-subunit of eukaryotic initiation factor 2 (eIF2
α
) from inhibitory phosphorylation. MetAP2 blockade removes this protection, leading to elevated p-eIF2
α
and a subsequent halt in global protein translation [2].
Cell Cycle Arrest: The translational stress rapidly activates the p53 tumor suppressor pathway and upregulates the cyclin-dependent kinase inhibitor p21
WAF1/CIP1
. This forces endothelial cells into a prolonged
G1
cell cycle arrest, halting angiogenesis [3].
Fig 1: MetAP2 inhibition pathway and downstream cellular effects.
Quantitative Pharmacodynamics
The following table summarizes the representative quantitative parameters for anthranilic acid sulfonamides targeting MetAP2 [1].
Parameter
Value / Characteristic
Biological Implication
Primary Target
Methionine Aminopeptidase-2
Blockade of N-terminal methionine excision.
Binding Mode
Reversible, Competitive
Coordinates with dinuclear metal center (Co²⁺/Mn²⁺).
Enzymatic IC₅₀
~0.01 - 1.3 μM (Class range)
Potent biochemical inhibition of the metalloprotease.
Cellular EC₅₀ (HUVEC)
~0.4 - 2.1 μM
Induces
G1
cell cycle arrest in endothelial cells.
Key Biomarker
Unprocessed Met-14-3-3γ
Direct proof of intracellular target engagement.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that evaluating targeted inhibitors requires a self-validating experimental design. Relying solely on cell viability as an endpoint is a critical error, as it cannot distinguish between on-target mechanism of action and off-target chemical toxicity. The protocols below are designed to establish direct causality.
Protocol A: In Vitro MetAP2 Fluorogenic Cleavage Assay
This assay establishes the baseline biochemical potency (IC₅₀) of the compound.
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA) supplemented with 10 μM CoCl₂.
Causality Note: While Mn²⁺ is the likely physiological metal, Co²⁺ is strictly utilized in vitro because it stabilizes the dinuclear metal center of recombinant MetAP2 into a hyper-activated state, yielding the robust and reproducible
Vmax
required for accurate inhibitor screening.
Enzyme Activation: Incubate recombinant human MetAP2 (10 nM final concentration) in the assay buffer for 15 minutes at room temperature to ensure complete metal loading.
Compound Addition: Dispense 2-[Methyl(phenylsulfonyl)amino]benzoic acid (titrated from 10 μM to 1 nM in DMSO) into a 384-well black assay plate. Maintain a final DMSO concentration of
≤
1% to prevent solvent-induced enzyme denaturation.
Substrate Initiation: Add the fluorogenic substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC) at a concentration equal to its
Km
(~0.5 mM).
Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes. Calculate the initial velocity (
V0
) and determine the IC₅₀ using a 4-parameter logistic fit.
This dual-readout protocol proves that the observed anti-proliferative effect is directly caused by MetAP2 inhibition inside the living cell.
Cell Seeding: Plate HUVECs in EGM-2 medium at 5,000 cells/well.
Causality Note: Endothelial cells are exceptionally sensitive to MetAP2 inhibition due to their high baseline translational demands, making them the gold-standard model for anti-angiogenic compounds.
Compound Treatment: Treat cells with the inhibitor for 48 hours.
Target Engagement (Western Blot): Lyse a subset of cells in RIPA buffer. Resolve proteins via SDS-PAGE and probe with an antibody specific to the unprocessed (methionylated) form of 14-3-3γ.
Causality Note: This is the critical self-validating step. 14-3-3γ is a highly specific substrate of MetAP2. Accumulation of Met-14-3-3γ proves that the drug has successfully penetrated the cell membrane and engaged its target.
Phenotypic Readout (Cell Cycle): Pulse the remaining cells with BrdU for the final 6 hours. Fix, permeabilize, and stain with anti-BrdU-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify
G1
-phase arrest and calculate the cellular EC₅₀.
Fig 2: Self-validating experimental workflow for MetAP2 inhibitors.
References
Sheppard, G.S., et al. "Discovery and optimization of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2: a structural basis for the reduction of albumin binding." Journal of Medicinal Chemistry, 2006. URL:[Link]
Frottin, F., et al. "MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state." Oncotarget, 2016. URL:[Link]
Zhang, Y., et al. "Cell cycle inhibition by the antiangiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1." Proceedings of the National Academy of Sciences (PNAS), 2000. URL:[Link]
Exploratory
crystal structure and physical properties of 2-[Methyl(phenylsulfonyl)amino]benzoic acid
An In-depth Technical Guide to the Crystal Structure and Physical Properties of N-Aryl-N-methylanthranilic Acid Derivatives Foreword: Navigating the Landscape of Isomeric Complexity The precise characterization of small...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure and Physical Properties of N-Aryl-N-methylanthranilic Acid Derivatives
Foreword: Navigating the Landscape of Isomeric Complexity
The precise characterization of small molecules is fundamental to progress in chemical and pharmaceutical sciences. This guide focuses on the structural and physical properties of compounds based on the 2-[Methyl(phenylsulfonyl)amino]benzoic acid scaffold. It is important to note that while this document is centered on this core structure, comprehensive experimental data for this exact molecule is not consolidated in publicly available literature. Therefore, to provide a robust and technically valuable resource, this guide synthesizes data from closely related, structurally characterized isomers. This approach allows us to present reliable experimental protocols and representative data, offering insights that are directly applicable to the target compound and its analogues.
Molecular Architecture and Solid-State Conformation
The three-dimensional structure of N-aryl-N-methylanthranilic acid derivatives is characterized by significant conformational flexibility. A key feature is the non-planar relationship between the two aromatic rings. For instance, in the related compound 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, the dihedral angle between the aromatic rings is 35.47 (10)°.[1] This twisted conformation arises from steric hindrance and is a critical determinant of the molecule's packing in the crystalline state and its potential interactions with biological targets.
In the solid state, these molecules typically form centrosymmetric dimers through robust O—H⋯O hydrogen bonds between the carboxylic acid moieties of adjacent molecules.[1][2] This common supramolecular synthon creates a stable, head-to-head arrangement that significantly influences the material's physical properties, such as its melting point and solubility. These dimers can be further linked by weaker interactions, such as N—H⋯O and C—H⋯O bonds, creating extended chains or sheets within the crystal lattice.[1]
Table 1: Representative Crystallographic Data for 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Parameter
Value
Empirical Formula
C₁₄H₁₃NO₄S
Formula Weight
291.31 g/mol
Crystal System
Triclinic
Space Group
P-1
a (Å)
5.1588 (2)
b (Å)
6.9277 (2)
c (Å)
20.0350 (6)
α (°)
83.574 (1)
β (°)
86.357 (1)
γ (°)
72.824 (1)
Volume (ų)
679.44 (4)
Z
2
Temperature (K)
296
Final R-index (R1)
0.044
This data is for a closely related isomer and serves as an authoritative example of the crystallographic parameters for this class of compounds.[1]
Physicochemical Properties: From Molecule to Material
The macroscopic physical properties of 2-[Methyl(phenylsulfonyl)amino]benzoic acid are a direct manifestation of its molecular structure and the intermolecular forces detailed above.
The predicted octanol-water partition coefficient (XLogP3-AA) of 2.9 suggests a moderate degree of lipophilicity, a crucial parameter in drug design for predicting membrane permeability and bioavailability.[3]
Experimental Methodologies: Synthesis and Characterization
The protocols described herein represent robust, field-proven methods for the synthesis and analysis of this class of compounds.
Synthesis via Nucleophilic Acyl Substitution
The most direct route for synthesizing 2-[Methyl(phenylsulfonyl)amino]benzoic acid is the N-acylation of 2-(methylamino)benzoic acid with benzenesulfonyl chloride. This reaction is a standard procedure in organic synthesis.
Causality Behind Experimental Choices:
Base: A tertiary amine base like pyridine or triethylamine is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the acylation and minimize side reactions.
Diagram 1: General Synthetic Workflow
Caption: A validated workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Protocol:
Preparation: To a round-bottom flask charged with 2-(methylamino)benzoic acid (1.0 eq), add anhydrous dichloromethane (DCM, ~0.2 M).
Basification: Add pyridine (2.0 eq) to the solution and stir until all solids are dissolved.
Acylation: Cool the flask in an ice-water bath to 0 °C. Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.
Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline material.
A Technical Guide to the Synthesis of 2-[Methyl(phenylsulfonyl)amino]benzoic Acid Derivatives
Introduction: Significance and Scaffolding 2-[Methyl(phenylsulfonyl)amino]benzoic acid and its derivatives represent a critical class of molecules in medicinal chemistry and materials science. Structurally, they are N-su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Significance and Scaffolding
2-[Methyl(phenylsulfonyl)amino]benzoic acid and its derivatives represent a critical class of molecules in medicinal chemistry and materials science. Structurally, they are N-substituted anthranilic acids, a scaffold known to be a "privileged structure" in drug discovery, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid. The incorporation of a sulfonamide moiety, a key functional group in a multitude of antibacterial and diuretic drugs, further enhances the potential pharmacological profile of these compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this core structure, offering researchers a strategic overview of classical and modern methodologies. We will dissect the causality behind experimental choices, provide validated protocols, and compare the strategic advantages of each route.
Pathway 1: Sequential N-Substitution of Anthranilic Acid Precursors
This is the most conceptually straightforward approach, building the target molecule step-by-step from an anthranilic acid starting material. The strategy involves three key transformations: protection of the carboxylic acid, N-methylation, and N-sulfonylation, followed by deprotection. The order of methylation and sulfonylation can be varied, but the initial protection of the carboxylic acid is crucial.
Causality and Strategic Considerations
Why Protect the Carboxylic Acid?
The carboxylic acid proton of anthranilic acid is acidic (pKa ≈ 4.95). Many reactions involving substitution on the amino group are performed under basic conditions. Without protection, the base would simply deprotonate the carboxyl group, forming a carboxylate. This could interfere with the desired reaction by consuming base, altering solubility, and potentially leading to unwanted side reactions. Esterification, typically to a methyl or ethyl ester, neutralizes this acidic proton, rendering the molecule more compatible with a wider range of reaction conditions.[1][2]
The overall workflow for this pathway is illustrated below.
Caption: Workflow for the sequential synthesis pathway.
Detailed Experimental Protocol (Archetype)
Step 1a: Esterification of Anthranilic Acid (Not shown in diagram)
Objective: To protect the carboxylic acid as a methyl ester.
Procedure: To a solution of anthranilic acid (10.0 g, 72.9 mmol) in methanol (150 mL), slowly add sulfuric acid (4 mL) at 0 °C. Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC. After cooling to room temperature, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl anthranilate.[3]
Step 1b: N-Methylation of Methyl Anthranilate
Objective: To introduce the methyl group onto the nitrogen atom.
Procedure: Dissolve methyl anthranilate (10.0 g, 66.1 mmol) in dioxane (100 mL). Add water (100 mL) and sodium bicarbonate (11.1 g, 132 mmol). While stirring vigorously at 60 °C, add dimethyl sulfate (8.34 g, 66.1 mmol) dropwise over 1 hour. Maintain the temperature and stir for an additional hour. After cooling, pour the mixture into water (500 mL) and extract with toluene (3 x 100 mL). The combined organic layers are washed, dried, and concentrated to yield crude methyl 2-(methylamino)benzoate, which can be purified by column chromatography.[4][5]
Expert Insight: Using a biphasic system with a mild base like sodium bicarbonate helps to control the reaction rate and minimize the dialkylation product (N,N-dimethyl).
Step 2: N-Sulfonylation
Objective: To install the phenylsulfonyl group.
Procedure: Dissolve methyl 2-(methylamino)benzoate (10.0 g, 60.5 mmol) in pyridine (50 mL) and cool the solution to 0 °C. Add benzenesulfonyl chloride (11.7 g, 66.6 mmol) dropwise, ensuring the temperature does not exceed 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Pour the reaction mixture into ice-water (200 mL) and acidify with concentrated HCl to pH ~2. The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield methyl 2-[methyl(phenylsulfonyl)amino]benzoate.
Step 3: Saponification (Hydrolysis)
Objective: To deprotect the ester and yield the final carboxylic acid.
Procedure: Suspend the ester from Step 2 (10.0 g, 31.3 mmol) in a mixture of methanol (100 mL) and water (50 mL). Add sodium hydroxide (2.5 g, 62.6 mmol) and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC). Cool the solution, remove the methanol under reduced pressure, and dilute with water (100 mL). Acidify the aqueous solution with 2N HCl until the product precipitates completely. Filter the solid, wash with cold water, and dry under vacuum to afford the pure 2-[Methyl(phenylsulfonyl)amino]benzoic acid.[6][7]
The Ullmann condensation is a classical method for forming aryl-nitrogen bonds, driven by a copper catalyst.[8] The modern iteration, often called the Goldberg reaction when applied to amides and sulfonamides, utilizes ligands to facilitate the coupling under milder conditions than the harsh temperatures (often >200 °C) required historically.[9] This pathway constructs the core C-N bond in a single step, coupling an aryl halide with the pre-formed N-methylbenzenesulfonamide.
Causality and Strategic Considerations
Why this pathway? This convergent approach is highly efficient as it joins two readily available fragments. It avoids the multiple sequential steps of Pathway 1.
Catalyst System: The reaction traditionally uses a copper(I) source, like CuI. The key to modern Ullmann-type reactions is the use of a chelating ligand (e.g., diamines like 1,10-phenanthroline, or amino acids like N,N-dimethylglycine).[9][10] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures and broader substrate scope. A strong inorganic base, such as potassium carbonate or potassium phosphate, is required to deprotonate the sulfonamide, forming the active nucleophile.[9]
Caption: Workflow for the Ullmann condensation pathway.
Detailed Experimental Protocol (Archetype)
Step 1: Copper-Catalyzed N-Arylation
Objective: To couple the aryl bromide and the sulfonamide.
Procedure: To a dry Schlenk flask under an argon atmosphere, add copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), N,N-dimethylglycine (103 mg, 1.0 mmol, 10 mol%), and potassium phosphate (4.25 g, 20.0 mmol). Add N-methylbenzenesulfonamide (2.05 g, 12.0 mmol), followed by methyl 2-bromobenzoate (2.15 g, 10.0 mmol). Add anhydrous dimethylformamide (DMF, 20 mL) via syringe. Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 24-36 hours. Monitor the reaction by LC-MS.
Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite. Wash the filtrate with water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 2-[methyl(phenylsulfonyl)amino]benzoate, is purified by flash column chromatography.[9]
Step 2: Saponification (Hydrolysis)
Objective: To yield the final carboxylic acid.
Procedure: The hydrolysis is carried out using the same procedure as described in Step 3 of Pathway 1.
The Buchwald-Hartwig amination is a powerful and highly versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[11] It generally offers a broader substrate scope, higher functional group tolerance, and milder reaction conditions compared to the Ullmann condensation. However, sulfonamides are known to be challenging nucleophiles for this reaction due to their lower nucleophilicity and the stability of the resulting palladium-amido complexes.[12] Success hinges on the selection of a highly active catalyst system.
Causality and Strategic Considerations
Why this pathway? It represents the state-of-the-art in C-N cross-coupling. It can be effective for substrates where the Ullmann reaction fails and often proceeds with lower catalyst loadings and at lower temperatures.
Catalyst System: The choice of phosphine ligand is paramount. For challenging nucleophiles like sulfonamides, bulky, electron-rich biarylphosphine ligands are required. Ligands such as AdBippyPhos or BrettPhos have been specifically developed to promote the coupling of weakly nucleophilic sulfonamides.[12] The palladium source is typically a Pd(0) precursor like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ that is reduced in situ. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is used.[13]
Caption: Workflow for the Buchwald-Hartwig amination pathway.
Detailed Experimental Protocol (Archetype)
Step 1: Palladium-Catalyzed N-Arylation
Objective: To couple the aryl bromide and the sulfonamide using a palladium catalyst.
Procedure: In a glovebox, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd) and a specialized ligand like AdBippyPhos (129 mg, 0.24 mmol, 4.8 mol%) to an oven-dried Schlenk tube. Add cesium carbonate (2.12 g, 6.5 mmol). Add methyl 2-bromobenzoate (1.08 g, 5.0 mmol) and N-methylbenzenesulfonamide (0.94 g, 5.5 mmol). Remove the tube from the glovebox, add anhydrous toluene (25 mL) under an argon atmosphere. Seal the tube and heat the mixture in an oil bath at 100 °C for 18-24 hours.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through Celite. Concentrate the filtrate and purify the residue by flash column chromatography to obtain methyl 2-[methyl(phenylsulfonyl)amino]benzoate.[12][14]
Step 2: Saponification (Hydrolysis)
Objective: To yield the final carboxylic acid.
Procedure: The hydrolysis is carried out using the same procedure as described in Step 3 of Pathway 1. This final step is demonstrated in syntheses that use a Buchwald-Hartwig reaction to create an N-aryl benzoic acid ester intermediate.[15]
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as substrate availability, scale, cost, and the need for functional group tolerance.
Feature
Pathway 1: Sequential Substitution
Pathway 2: Ullmann Condensation
Pathway 3: Buchwald-Hartwig
Strategy
Linear Synthesis
Convergent Synthesis
Convergent Synthesis
Key Bond Formation
N-C (alkylation), N-S (sulfonylation)
C-N (arylation)
C-N (arylation)
Catalyst
None (uses stoichiometric reagents)
Copper (CuI)
Palladium (e.g., Pd₂(dba)₃)
Typical Conditions
Varied, often near room temp or reflux
High Temperature (100-140 °C)
Moderate Temperature (80-110 °C)
Pros
Conceptually simple, avoids expensive catalysts, uses common reagents.
Cost-effective catalyst (copper), well-established for industrial scale.
High functional group tolerance, broad substrate scope, generally high yields, milder conditions.
Cons
Longer route (more steps), may have lower overall yield, potential for side products (e.g., dialkylation).
Requires high temperatures, can have limited substrate scope, potential for metal contamination.
Expensive catalyst and ligands, requires inert atmosphere, sulfonamides can be poor nucleophiles requiring specific ligands.[12]
Conclusion
The synthesis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid derivatives can be effectively achieved through several distinct pathways. The Sequential Substitution route offers a classical, step-by-step approach that is easy to conceptualize but can be lengthy. For more convergent strategies, both copper-catalyzed Ullmann Condensation and palladium-catalyzed Buchwald-Hartwig Amination provide powerful methods for constructing the key aryl-nitrogen bond. While the Ullmann reaction is a cost-effective and robust method, the Buchwald-Hartwig amination represents the pinnacle of versatility and mildness, provided the correct ligand system is employed to activate the challenging sulfonamide nucleophile. The selection of the optimal pathway will ultimately be guided by the specific requirements of the research goal, balancing factors of cost, scale, speed, and chemical complexity.
References
A Rapid and Modified Approach for C-7 Amination and Amidation of 4-Methyl-7-nonafluorobutylsulfonyloxy Coumarins under Microwave Irradiation. ResearchGate. Available at: [Link]
T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. Available at: [Link]
Ullmann condensation. Wikipedia. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Methyl Anthranilate Procedure. Academia.edu. Available at: [Link]
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central (PMC). Available at: [Link]
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI. Available at: [Link]
Process for preparing pure N-methyl-anthranilic acid methylester. Google Patents.
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Available at: [Link]
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Preprints.org. Available at: [Link]
Process for preparing n-methyl anthranilic acid methylester. Google Patents.
Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. ResearchGate. Available at: [Link]
Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. Academia.edu. Available at: [Link]
Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. Available at: [Link]
Anthranilic acid ester derivatives and anti-inflammatory and analgesic external preparations containing the same. Google Patents.
Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. PubMed. Available at: [Link]
Process for the preparation of methyl n-methylanthranilate. European Patent Office. Available at: [Link]
Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects. PubMed Central (PMC). Available at: [Link]
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]
17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PubMed Central (PMC). Available at: [Link]
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
Introduction: The Therapeutic Potential of Phenylsulfonylamino Benzoic Acid Derivatives
An In-Depth Technical Guide on the Receptor Binding Affinity of Phenylsulfonylamino Benzoic Acid Derivatives: A Case Study on ERAP2 Inhibition The intersection of the sulfonamide and benzoic acid moieties has yielded a r...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Receptor Binding Affinity of Phenylsulfonylamino Benzoic Acid Derivatives: A Case Study on ERAP2 Inhibition
The intersection of the sulfonamide and benzoic acid moieties has yielded a rich scaffold for the development of targeted therapeutics. These structures are of significant interest to researchers and drug development professionals due to their ability to interact with a variety of biological targets with high specificity and affinity. This guide will delve into the critical aspect of receptor binding affinity for this class of compounds, using a specific and well-documented example: a novel phenylsulfamoyl benzoic acid derivative that acts as a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).
While the broader class of 2-[Methyl(phenylsulfonyl)amino]benzoic acid derivatives is of interest, this guide will focus on a closely related analog, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, hereafter referred to as Compound 61, as a case study.[1][2] The detailed characterization of Compound 61's interaction with ERAP2 provides an exemplary framework for understanding the principles and methodologies involved in determining receptor binding affinity.
The Biological Target: Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)
ERAP1 and ERAP2 are zinc-binding aminopeptidases located in the endoplasmic reticulum that play a vital role in the adaptive immune response.[1][2] They are responsible for the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes. This process is crucial for the immune system's ability to recognize and eliminate infected or cancerous cells.
Given their critical role in antigen presentation, both ERAP1 and ERAP2 have emerged as promising therapeutic targets for a range of diseases, including cancer and autoimmune disorders.[1][2] The development of specific inhibitors for these enzymes has been a challenge due to the high degree of similarity in their active sites.
The ERAP2 Signaling and Antigen Presentation Pathway
The following diagram illustrates the role of ERAP2 in the antigen presentation pathway and the inhibitory action of Compound 61.
Caption: Role of ERAP2 in antigen presentation and its inhibition.
The affinity of a ligand for its receptor is a cornerstone of pharmacology and drug development. It is a measure of the strength of the interaction between the ligand and its binding site. The key parameters used to quantify this interaction are:
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a biological process (e.g., enzyme activity) by 50%. It is an indirect measure of affinity and is dependent on the experimental conditions.
Ki (Inhibition constant): This is an intrinsic measure of the affinity of an inhibitor for its target. It is independent of substrate concentration and represents the concentration of inhibitor that would occupy 50% of the receptor sites in the absence of substrate.
Kd (Dissociation constant): This is the equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value indicates a higher binding affinity.
Methodology for Determining the Binding Affinity of Compound 61 to ERAP2
The binding affinity of Compound 61 for ERAP2 can be determined through a series of enzyme inhibition assays. The following is a detailed protocol based on established methodologies.[1]
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
96-well black microplates
Fluorescence plate reader
2. Experimental Workflow:
Caption: Workflow for the ERAP2 enzyme inhibition assay.
3. Step-by-Step Procedure:
Prepare Serial Dilutions of Compound 61: A stock solution of Compound 61 in DMSO is serially diluted in assay buffer to create a range of concentrations.
Dispense Inhibitor: Add a small volume (e.g., 2 µL) of each inhibitor dilution to the wells of a 96-well plate. Include control wells with DMSO only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).
Add ERAP2 Enzyme: Add a solution of recombinant ERAP2 in assay buffer to each well.
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the fluorogenic substrate Arg-AMC to each well to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
Measure Fluorescence: Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
Data Analysis and Interpretation
The raw fluorescence data is first corrected by subtracting the background fluorescence (from wells with no enzyme). The percent inhibition for each inhibitor concentration is then calculated using the following formula:
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
The IC50 values indicate that Compound 61 is a moderately potent inhibitor of ERAP2. Further kinetic studies have revealed that Compound 61 exhibits an uncompetitive mechanism of inhibition, meaning it binds to the enzyme-substrate complex.[1] This is a significant finding, as uncompetitive inhibitors can be highly effective, particularly at high substrate concentrations.
Structural Insights into Binding
Crystallographic studies of Compound 61 in complex with ERAP2 have revealed that it binds to a novel site near the catalytic center, distinct from previously identified peptidomimetic inhibitors.[1] The sulfonamide group is a key interacting moiety, but the overall binding mode is unique, occupying the S1', S3', and S4' pockets of the enzyme.[1] This novel binding site presents an exciting opportunity for the design of new, even more potent and selective ERAP2 inhibitors.
Conclusion
The study of the receptor binding affinity of phenylsulfonylamino benzoic acid derivatives, exemplified by the ERAP2 inhibitor Compound 61, underscores the importance of this class of molecules in modern drug discovery. A thorough understanding of binding affinity, determined through robust experimental methodologies and detailed data analysis, is critical for optimizing lead compounds and developing effective therapeutics. The unique, uncompetitive mechanism and novel binding site of Compound 61 highlight the potential for discovering innovative medicines by exploring the rich chemical space of these compounds.
References
A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC. (2025, October 9). National Center for Biotechnology Information. [Link]
Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. (2022, July 15). PubMed. [Link]
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. [Link]
What is the mechanism of Aminobenzoic acid? (2024, July 17). Patsnap Synapse. [Link]
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC. National Center for Biotechnology Information. [Link]
Application Note: Reverse-Phase HPLC Method Development and Validation for the Quantification of 2-[Methyl(phenylsulfonyl)amino]benzoic Acid
Introduction and Analyte Profiling The accurate quantification of complex aromatic derivatives is a critical requirement in pharmaceutical and chemical development. 2-[Methyl(phenylsulfonyl)amino]benzoic acid is a struct...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analyte Profiling
The accurate quantification of complex aromatic derivatives is a critical requirement in pharmaceutical and chemical development. 2-[Methyl(phenylsulfonyl)amino]benzoic acid is a structurally unique compound featuring an anthranilic acid core substituted with a highly lipophilic N-methyl-N-phenylsulfonyl moiety.
From a chromatographic perspective, this molecule presents a dual challenge:
Ionizability: The carboxylic acid group has an estimated pKa of ~4.0.
Lipophilicity: The methylated sulfonamide nitrogen lacks an acidic proton, meaning the molecule behaves as a highly hydrophobic neutral species at low pH, but as a polar anion at neutral pH.
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to quantify this compound, fully validated according to the latest [1].
Method Development Rationale: The Causality of Experimental Choices
To develop a method that is not merely functional but fundamentally robust, every chromatographic parameter was selected based on the physicochemical properties of the analyte [2].
Mobile Phase pH Control (Causality): According to the Henderson-Hasselbalch equation, an analyte must be analyzed at a pH at least 1.5 units away from its pKa to prevent partial ionization. Partial ionization leads to multiple retention states, manifesting as severe peak tailing or split peaks. By utilizing 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0), the carboxylic acid (pKa ~4.0) is >99% protonated (unionized). This forces the molecule into a single, predictable hydrophobic state.
Stationary Phase Selection (Causality): A high-purity, fully end-capped C18 (Octadecylsilane) column was selected. The bulky phenylsulfonyl group requires strong hydrophobic interactions for adequate retention. End-capping is critical here; residual free silanols on the silica support would act as weak cation exchangers, interacting with the sulfonamide oxygen atoms and causing baseline drag.
Elution Strategy (Causality): An isocratic method would either fail to retain the polar carboxylic head or excessively retain the lipophilic tail. A gradient elution (starting at 20% organic and ramping to 80%) focuses the analyte band at the head of the column initially, then rapidly elutes it, ensuring a sharp, symmetrical peak while simultaneously washing the column of any highly retained hydrophobic impurities.
Logical workflow for HPLC method development targeting ionizable hydrophobic compounds.
Experimental Protocols
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
High carbon load and end-capping for sharp aromatic peaks.
Mobile Phase A
0.1% TFA in Milli-Q Water
Lowers pH to ~2.0, suppressing carboxylic acid ionization.
Mobile Phase B
100% HPLC-Grade Acetonitrile (ACN)
Lower viscosity and better UV transparency than methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
30°C ± 1°C
Reduces mobile phase viscosity and stabilizes retention times.
Detection
UV/DAD at 254 nm
Captures the strong π-π* transitions of the aromatic rings.
Injection Volume
10 µL
Prevents column overloading while maintaining high sensitivity.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
80
20
Initial hold (Focusing)
2.0
80
20
Isocratic hold
8.0
20
80
Linear ramp (Elution)
10.0
20
80
High organic wash
10.1
80
20
Return to initial
15.0
80
20
Re-equilibration
Step-by-Step Preparation Methodology
Self-Validating System Suitability Test (SST): Before executing the sample protocol, inject the Working Standard (6 replicates). The system is only considered valid if:
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
USP Tailing Factor (Tf) ≤ 1.5.
Theoretical Plates (N) ≥ 2000.
Step 1: Diluent Preparation
Mix 500 mL of Milli-Q Water with 500 mL of Acetonitrile (50:50 v/v).
Degas via ultrasonication for 10 minutes. (Causality: Matching the diluent to the initial mobile phase composition prevents solvent-shock and peak distortion at the solvent front).
Step 2: Standard Preparation
Accurately weigh 10.0 mg of 2-[Methyl(phenylsulfonyl)amino]benzoic acid reference standard into a 10 mL volumetric flask.
Add 5 mL of Acetonitrile to dissolve the compound (sonicate for 5 minutes).
Make up to the mark with Diluent to yield a 1.0 mg/mL Stock Solution .
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to the mark with Diluent to yield the 100 µg/mL Working Standard .
Step 3: Sample Preparation
Weigh an amount of sample equivalent to 10.0 mg of the active analyte into a 100 mL volumetric flask.
Add 70 mL of Diluent and sonicate for 15 minutes to ensure complete extraction.
Allow the solution to return to room temperature, then make up to the mark with Diluent (Yields ~100 µg/mL).
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 2 mL of filtrate.
Method Validation Framework (ICH Q2(R2))
The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose.
ICH Q2(R2) validation parameters ensuring method reliability and regulatory compliance.
Validation Execution & Quantitative Summary
1. Specificity:
Blank diluent and placebo matrices were injected. No interfering peaks were observed at the retention time of 2-[Methyl(phenylsulfonyl)amino]benzoic acid (approx. 6.8 minutes). Peak purity angle was less than the purity threshold (via DAD), proving the peak is spectrally homogenous.
2. Linearity and Range:
Calibration curves were constructed from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL) across 6 levels.
Concentration Level
Concentration (µg/mL)
Mean Peak Area (mAU*s)
Statistical Output
25%
25.0
850,210
Slope (m): 34,010
50%
50.0
1,701,500
Y-Intercept (c): +1,250
75%
75.0
2,551,000
Correlation (R²): 0.9998
100%
100.0
3,402,100
Residual Sum of Squares: ≤ 2.0%
125%
125.0
4,251,800
LOD: 0.5 µg/mL
150%
150.0
5,103,200
LOQ: 1.5 µg/mL
3. Accuracy (Recovery):
Samples were spiked with known quantities of the reference standard at 50%, 100%, and 150% levels (prepared in triplicate).
Spike Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
% RSD (n=3)
50%
50.0
49.6
99.2%
0.8%
100%
100.0
100.3
100.3%
0.5%
150%
150.0
149.1
99.4%
0.6%
4. Precision (Repeatability & Intermediate Precision):
Six independent sample preparations of the 100% test concentration were analyzed on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision). The overall %RSD was 0.7%, well below the ICH acceptance criteria of ≤ 2.0%.
5. Robustness:
Deliberate micro-variations were introduced to the method to prove its reliability.
Flow rate altered by ± 0.1 mL/min.
Column temperature altered by ± 2°C.
Mobile phase organic composition altered by ± 2% absolute.
In all conditions, the System Suitability Test (SST) criteria were met, and the assay values varied by less than 1.0% from the nominal conditions.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at:[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. Available at:[Link]
Application
Application Note: Elucidating the Gas-Phase Fragmentation of 2-[Methyl(phenylsulfonyl)amino]benzoic acid via High-Resolution Mass Spectrometry
Abstract This application note provides a detailed protocol and theoretical framework for the analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule possessing both a sulfonamide and a benzoic acid moiety, its fragmentation behavior is of significant interest in pharmaceutical development and metabolite identification. We will explore the characteristic fragmentation pathways, leveraging established principles for aromatic sulfonamides and the influence of ortho-substituents, often referred to as the "ortho effect."[1] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound and its analogues.
Introduction
2-[Methyl(phenylsulfonyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantitation in complex matrices, and for the structural elucidation of its potential metabolites or degradants. The molecule incorporates three key structural features that dictate its fragmentation: a phenylsulfonyl group, a secondary amine linker, and a benzoic acid group in an ortho position. The fragmentation of aromatic sulfonamides is known to proceed through characteristic pathways, including the neutral loss of sulfur dioxide (SO₂).[2] Similarly, benzoic acids exhibit predictable fragmentation, such as the loss of a hydroxyl radical or the entire carboxyl group.[3][4] The interplay of these functional groups, particularly the ortho-substitution pattern, is expected to yield a unique and informative fragmentation spectrum.
Predicted Fragmentation Pathways
Based on established fragmentation mechanisms for related structures, we can predict the major fragmentation pathways for 2-[Methyl(phenylsulfonyl)amino]benzoic acid in both positive and negative ion modes.
Positive Ion Mode (ESI+)
In positive ion mode, the molecule will likely be protonated at the nitrogen atom of the sulfonamide or the carbonyl oxygen of the benzoic acid. The protonated molecule, with a predicted m/z of 292.06, is expected to undergo the following key fragmentations upon collision-induced dissociation (CID):
Loss of SO₂ (64 Da): A characteristic fragmentation of aromatic sulfonamides is the elimination of sulfur dioxide.[2] This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring.[2]
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which can lead to the formation of a phenylsulfonyl cation or a radical cation of the aniline derivative.[5]
Loss of H₂O (18 Da) and CO (28 Da): The carboxylic acid group can readily lose water, followed by the loss of carbon monoxide.
Loss of the carboxyl group (45 Da): The entire COOH group can be lost as a radical.[3]
Negative Ion Mode (ESI-)
In negative ion mode, deprotonation will likely occur at the carboxylic acid, forming a carboxylate anion with a predicted m/z of 290.05. Key fragmentation pathways for the deprotonated molecule may include:
Loss of SO₂ (64 Da): Similar to the positive ion mode, the elimination of SO₂ can also be observed in negative mode for some sulfonamides.[6]
Cleavage of the S-N or C-N bond: This can lead to the formation of a sulfonyl anion, a sulfonamide anion, or an amide anion through ion-neutral complexes.[6]
Decarboxylation (Loss of CO₂, 44 Da): The loss of carbon dioxide from the carboxylate anion is a very common fragmentation pathway.
Experimental Protocol
This section details a step-by-step methodology for the analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid by LC-MS/MS.
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-[Methyl(phenylsulfonyl)amino]benzoic acid and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).
Final Concentration for Infusion: Further dilute the working solution to a final concentration of approximately 1 µg/mL for direct infusion analysis.
Liquid Chromatography (for LC-MS analysis)
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
Flow Rate: 0.3 mL/min
Injection Volume: 2-5 µL
Mass Spectrometry
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
Collision Energy: Ramped collision energy (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.
Data Presentation
The expected major fragment ions for 2-[Methyl(phenylsulfonyl)amino]benzoic acid in both positive and negative ion modes are summarized in the tables below.
Table 1: Predicted Major Fragment Ions in Positive Ion Mode (ESI+)
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Neutral Loss
Proposed Fragment Structure
292.06
228.08
SO₂
[M+H-SO₂]⁺
292.06
151.04
C₆H₅SO₂
[M+H-PhSO₂]⁺
292.06
141.02
C₈H₈NO₂
[PhSO₂]⁺
292.06
274.05
H₂O
[M+H-H₂O]⁺
292.06
246.06
CO₂H₂
[M+H-HCOOH]⁺
292.06
77.04
C₈H₈NO₂S
[C₆H₅]⁺
Table 2: Predicted Major Fragment Ions in Negative Ion Mode (ESI-)
Precursor Ion (m/z)
Fragment Ion (m/z)
Proposed Neutral Loss
Proposed Fragment Structure
290.05
246.06
CO₂
[M-H-CO₂]⁻
290.05
226.07
SO₂
[M-H-SO₂]⁻
290.05
149.03
C₆H₅SO₂
[M-H-PhSO₂]⁻
290.05
141.02
C₈H₇NO₂
[PhSO₂]⁻
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for 2-[Methyl(phenylsulfonyl)amino]benzoic acid.
Caption: Proposed fragmentation pathway in positive ion mode.
Caption: Proposed fragmentation pathway in negative ion mode.
Conclusion
The fragmentation patterns of 2-[Methyl(phenylsulfonyl)amino]benzoic acid are predictable based on the established behavior of its constituent functional groups. In positive ion mode, the dominant fragmentation pathways are expected to involve the loss of sulfur dioxide and cleavage of the sulfonamide bond. In negative ion mode, decarboxylation is anticipated to be a major fragmentation route. The provided protocol offers a robust starting point for the detailed mass spectrometric characterization of this molecule. High-resolution mass spectrometry is essential for confirming the elemental composition of the fragment ions and for distinguishing between isobaric species. This information is invaluable for the confident identification and structural elucidation of this compound in various applications.
References
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement
Source: Journal of Mass Spectrometry
URL: [Link]
Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion
Source: Current Pharmaceutical Analysis
URL: [Link]
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions
Source: Rapid Communications in Mass Spectrometry
URL: [Link]
Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations
Source: Journal of Mass Spectrometry
URL: [Link]
Title: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ...
Source: Doc Brown's Chemistry
URL: [Link]
Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids
Source: Journal of Mass Spectrometry
URL: [Link]
1H and 13C NMR spectroscopy of 2-[Methyl(phenylsulfonyl)amino]benzoic acid
Application Note: Structural Elucidation of 2-[Methyl(phenylsulfonyl)amino]benzoic acid via 1H and 13C NMR Spectroscopy Introduction and Structural Context 2-[Methyl(phenylsulfonyl)amino]benzoic acid is a highly function...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Structural Elucidation of 2-[Methyl(phenylsulfonyl)amino]benzoic acid via 1H and 13C NMR Spectroscopy
Introduction and Structural Context
2-[Methyl(phenylsulfonyl)amino]benzoic acid is a highly functionalized anthranilic acid derivative. Compounds featuring the N-aryl sulfonamide and anthranilic acid motifs are critical building blocks in medicinal chemistry, frequently serving as precursors for complex heterocyclic systems and active pharmaceutical ingredients (APIs)[1].
From a spectroscopic perspective, this molecule presents a fascinating case study in electronic and steric effects. The central tertiary amine is bonded to a methyl group, a phenylsulfonyl group, and an ortho-carboxylated phenyl ring. The strong electron-withdrawing nature of the sulfonyl and carboxyl groups, combined with the magnetic anisotropy of the aromatic rings, dictates a highly specific nuclear magnetic resonance (NMR) profile[2]. Understanding the causality behind these chemical shifts is essential for accurate structural verification and purity assessment during drug development.
Electronic Effects and Causality in NMR Shifts
Before executing the experimental protocol, it is crucial to anticipate the spectral behavior based on the molecule's electronic environment:
Anisotropic Deshielding: The carboxyl group (-COOH) exerts a strong anisotropic effect. The proton at the 6-position (H-6) of the anthranilic acid ring is locked in close spatial proximity to the carbonyl oxygen, resulting in significant deshielding and a distinctive downfield shift[2].
Inductive Electron Withdrawal: The phenylsulfonyl group (-SO2Ph) is a powerful electron-withdrawing group (EWG). It pulls electron density away from the nitrogen atom, which in turn deshields the attached N-methyl protons, pushing their resonance significantly downfield compared to standard aliphatic amines[2].
Steric Hindrance and Rotational Dynamics: The bulky phenylsulfonyl and methyl groups create steric congestion around the C-N bond. At room temperature, this can lead to restricted rotation, occasionally manifesting as peak broadening in the NMR spectrum[1].
Diagram 1: Electronic and steric effects dictating the NMR chemical shifts of the target molecule.
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. The presence of paramagnetic impurities or residual water can severely degrade resolution; thus, sample preparation must be rigorous.
Step 1: Sample Preparation and Lyophilization
Lyophilize 15-20 mg (for 1H NMR) or 50-60 mg (for 13C NMR) of the synthesized 2-[Methyl(phenylsulfonyl)amino]benzoic acid overnight to remove trace atmospheric moisture. Causality: Residual water in DMSO-d6 appears as a broad peak at ~3.33 ppm, which can obscure the critical N-CH3 singlet expected around 3.20 ppm.
Step 2: Solvent Selection and Dissolution
Dissolve the lyophilized sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation Check: The inclusion of TMS serves as an internal standard. If the TMS peak does not perfectly align at 0.00 ppm during processing, the spectrum must be recalibrated, ensuring absolute chemical shift accuracy[2].
Step 3: Filtration and Tube Preparation
Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Micro-particulates, especially trace metals from catalysts, cause localized magnetic field inhomogeneities, leading to poor shimming and broadened peaks.
1H NMR: Set the probe temperature to 298 K. Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds and a 30° pulse angle.
13C NMR: Acquire 1024–2048 scans using proton decoupling (WALTZ-16). Set a relaxation delay of 2.0 seconds. Causality: The quaternary carbons (carbonyl and ipso-aromatics) have long T1 relaxation times; a sufficient D1 ensures quantitative integration and adequate signal-to-noise ratio.
Diagram 2: Step-by-step self-validating workflow for high-resolution NMR acquisition.
Spectral Data and Interpretation
The tables below summarize the expected quantitative data for the molecule, grounded in established spectrometric principles for organic compounds[2].
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Causality
~13.00
Broad Singlet
1H
-COOH
Highly deshielded acidic proton; broadens due to rapid chemical exchange.
~7.85
Doublet of doublets
1H
Anthranilic H-6
Strong anisotropic deshielding from the adjacent carbonyl oxygen.
~7.70
Multiplet
2H
Sulfonyl ortho-H
Deshielded by the electron-withdrawing -SO2- group.
~7.65
Multiplet
1H
Sulfonyl para-H
Standard aromatic resonance, slightly deshielded by inductive effects.
~7.55
Multiplet
2H
Sulfonyl meta-H
Standard aromatic resonance.
~7.50
Triplet of doublets
1H
Anthranilic H-4
Para to the amino group, meta to the carboxyl group.
~7.40
Triplet of doublets
1H
Anthranilic H-5
Meta to the amino group, para to the carboxyl group.
~7.20
Doublet of doublets
1H
Anthranilic H-3
Ortho to the amino group; relatively shielded by nitrogen lone pair resonance.
~3.20
Singlet
3H
N-CH3
Deshielded by the combined electronegativity of N and the -SO2Ph group.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Type
Assignment
Mechanistic Causality
~167.5
C=O
Carboxyl Carbon
Highly deshielded sp2 carbon due to two electronegative oxygen atoms.
~140.5
Cq
Anthranilic C-2
Quaternary carbon bonded directly to the electronegative nitrogen atom.
~138.0
Cq
Sulfonyl ipso-C
Quaternary carbon bonded directly to the highly oxidized sulfur atom.
~133.5
CH
Anthranilic C-4
Aromatic carbon.
~133.0
CH
Sulfonyl para-C
Aromatic carbon.
~131.5
CH
Anthranilic C-6
Aromatic carbon, influenced by the adjacent carboxyl group.
~130.5
Cq
Anthranilic C-1
Quaternary carbon bonded to the carboxyl group.
~129.5
CH
Sulfonyl meta-C
Aromatic carbon.
~128.0
CH
Anthranilic C-3
Aromatic carbon.
~127.5
CH
Sulfonyl ortho-C
Aromatic carbon.
~127.0
CH
Anthranilic C-5
Aromatic carbon.
~39.5
CH3
N-CH3
Aliphatic carbon shifted downfield by the adjacent N-SO2 system.
Troubleshooting and Best Practices
Overlapping Peaks in the Aromatic Region: The protons of the phenylsulfonyl ring and the anthranilic ring often overlap between 7.40 and 7.70 ppm. Solution: Run a 2D COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) experiment to unambiguously map proton-proton and proton-carbon connectivity[2].
Missing Carboxyl Proton: If the broad singlet at ~13.0 ppm is missing, the sample may contain trace amounts of water or residual protic solvents (like methanol) facilitating rapid proton exchange. Solution: Rely on the 13C NMR carbonyl peak (~167.5 ppm) as definitive proof of the carboxyl group's presence.
References
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives
Source: ResearchGate
URL:[Link]
The Strategic Utility of 2-[Methyl(phenylsulfonyl)amino]benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The synthesis of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. The strategic selection of precursors...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. The strategic selection of precursors is paramount to accessing diverse and biologically relevant chemical space. This guide provides an in-depth exploration of 2-[Methyl(phenylsulfonyl)amino]benzoic acid as a versatile precursor in organic synthesis. We will delve into its application in the preparation of two important classes of heterocyclic compounds: N-substituted quinazolinones and benzothiadiazine-3-one 1,1-dioxides. This document will provide not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies, empowering researchers to effectively utilize this precursor in their synthetic endeavors.
Introduction to 2-[Methyl(phenylsulfonyl)amino]benzoic Acid: A Precursor with Dual Reactivity
2-[Methyl(phenylsulfonyl)amino]benzoic acid is a derivative of anthranilic acid, a well-established building block in heterocyclic synthesis. The presence of the N-methyl-N-phenylsulfonyl group imparts unique electronic and steric properties to the molecule, influencing its reactivity and opening up distinct synthetic pathways.
The key structural features of this precursor are:
An Anthranilic Acid Core: This provides the foundational framework for the construction of fused heterocyclic systems.
A Carboxylic Acid Group: This functional group can be readily activated or transformed to facilitate cyclization reactions.
A Phenylsulfonyl Group: This electron-withdrawing group can influence the acidity of the N-H proton (in the de-methylated analog) and the nucleophilicity of the nitrogen atom. It can also serve as a stable protecting group or a key element in the final heterocyclic structure.
An N-Methyl Group: This substituent provides steric bulk and prevents N-H related side reactions, directing the reactivity towards specific pathways.
These features allow for two primary modes of cyclization, leading to different heterocyclic cores, as will be detailed in the following sections.
Application I: Synthesis of N-Methyl-N-phenylsulfonyl-quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones often proceeds through the initial formation of an N-acylanthranilic acid, which is then cyclized to a benzoxazinone intermediate. This intermediate is subsequently treated with an amine to furnish the desired quinazolinone.
By analogy, 2-[Methyl(phenylsulfonyl)amino]benzoic acid can be employed as a precursor for N-methyl-N-phenylsulfonyl-quinazolinones. In this case, the phenylsulfonyl group acts as a stable "acyl" equivalent that remains in the final product.
Proposed Synthetic Pathway
The proposed synthetic route involves a two-step process:
Cyclization to a Benzoxazinone-like Intermediate: Treatment of 2-[Methyl(phenylsulfonyl)amino]benzoic acid with a dehydrating agent, such as acetic anhydride, is expected to induce intramolecular cyclization to form a 2-substituted-3,1-benzoxazin-4-one derivative.
Reaction with a Primary Amine: The resulting benzoxazinone intermediate can then be reacted with a primary amine to yield the corresponding 2,3-disubstituted-4(3H)-quinazolinone.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Substituted-3,1-benzoxazin-4-one Intermediate
To a solution of 2-[Methyl(phenylsulfonyl)amino]benzoic acid (1.0 eq) in acetic anhydride (5-10 vol), add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
Heat the reaction mixture to reflux (approximately 140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water with vigorous stirring to precipitate the benzoxazinone product.
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent (e.g., ethanol/water) if necessary.
Step 2: Synthesis of N-Methyl-N-phenylsulfonyl-quinazolinone
Dissolve the crude benzoxazinone intermediate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
Add the desired primary amine (1.1 eq) to the solution.
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
After completion, cool the reaction to room temperature.
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Scientific Rationale and Considerations
The success of this protocol hinges on the ability of the N-phenylsulfonyl group to facilitate the initial cyclization. While less reactive than a typical acyl group, the electron-withdrawing nature of the sulfonyl moiety should sufficiently activate the carboxylic acid for intramolecular attack. The N-methyl group is crucial as it prevents the formation of an N-H bond, which could otherwise be deprotonated under basic conditions or participate in unwanted side reactions. The stability of the N-S bond ensures that the phenylsulfonyl group is retained in the final quinazolinone structure, providing a handle for further functionalization or for modulating the biological activity of the molecule.[1][2]
Application II: Synthesis of Benzothiadiazine-3-one 1,1-Dioxides
1,2,4-Benzothiadiazine 1,1-dioxides are another class of heterocyclic compounds with significant therapeutic applications, including use as diuretics and antihypertensives. The synthesis of these compounds often involves the cyclization of 2-aminobenzenesulfonamide derivatives.[3] 2-[Methyl(phenylsulfonyl)amino]benzoic acid can be envisioned as a precursor to a related system, specifically benzothiadiazine-3-one 1,1-dioxides, which are isomers of the more common 1,2,4-benzothiadiazines.
Proposed Synthetic Pathway
This synthetic route requires an initial modification of the carboxylic acid group, followed by an intramolecular cyclization:
Amide Formation: The carboxylic acid of the precursor is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) and then reacting it with an amine.
Intramolecular Cyclization: The resulting amide can then undergo an intramolecular cyclization, where the amide nitrogen attacks the sulfonyl group, leading to the formation of the benzothiadiazine-3-one 1,1-dioxide ring system. This cyclization may be promoted by a base.
Detailed Experimental Protocol
Step 1: Synthesis of the Amide Intermediate
To a solution of 2-[Methyl(phenylsulfonyl)amino]benzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane) and cool to 0 °C.
Slowly add a solution of the desired primary amine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture with water, dilute HCl, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amide by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization
To a solution of the amide intermediate (1.0 eq) in a dry, aprotic solvent such as DMF or tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 4-8 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of water.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the final product by column chromatography or recrystallization.
Scientific Rationale and Considerations
The conversion of the carboxylic acid to an amide in the first step is a standard and reliable transformation. The key step is the base-promoted intramolecular cyclization. The use of a strong, non-nucleophilic base is necessary to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the electrophilic sulfur atom of the phenylsulfonyl group. The success of this cyclization will depend on the geometric feasibility of the ring closure and the stability of the resulting heterocyclic system. This pathway offers a novel approach to synthesizing saccharin analogs, which are known for their diverse biological activities.[4][5]
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides a general guide to the expected characterization data.
Compound Class
Expected ¹H NMR Signals
Expected ¹³C NMR Signals
Expected IR Absorption (cm⁻¹)
Expected Mass Spec (m/z)
N-Methyl-N-phenylsulfonyl-quinazolinone
Aromatic protons, N-CH₃ singlet, R-group protons
Aromatic carbons, C=O, N-CH₃, R-group carbons
1680-1700 (C=O), 1350 & 1160 (SO₂)
[M+H]⁺ corresponding to the molecular formula
Benzothiadiazine-3-one 1,1-dioxide
Aromatic protons, N-CH₃ singlet, R-group protons
Aromatic carbons, C=O, N-CH₃, R-group carbons
1690-1710 (C=O), 1330 & 1150 (SO₂)
[M+H]⁺ corresponding to the molecular formula
Conclusion
2-[Methyl(phenylsulfonyl)amino]benzoic acid is a promising and versatile precursor for the synthesis of biologically relevant heterocyclic compounds. Its unique structural features allow for at least two distinct synthetic pathways, leading to the formation of N-substituted quinazolinones or benzothiadiazine-3-one 1,1-dioxides. The protocols and scientific rationale provided in this guide are intended to serve as a strong foundation for researchers to explore the full synthetic potential of this valuable building block. Further optimization of the proposed reaction conditions and exploration of the substrate scope will undoubtedly lead to the discovery of novel and potent bioactive molecules.
References
Alagarsamy, V., & Saravanan, G. (2021). A Review on 4(3H)-quinazolinone synthesis.
Bokhari, T. H., et al. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry, 27(4), 1326-1330.
Makino, S., Nakanishi, E., & Tsuji, T. (2003). Efficient synthesis of 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxides on solid support. Journal of Combinatorial Chemistry, 5(1), 73-78. [Link]
Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 1016479. [Link]
Padwa, A., et al. (2003). Phenylsulfonyl ene-allenes as efficient precursors to bicyclic systems via intramolecular [2 + 2]-cycloaddition reactions. The Journal of Organic Chemistry, 68(16), 6238-6250. [Link]
Dandia, A., et al. (2011). A New Route for the Synthesis of Quinazolinones. Nepal Journal of Science and Technology, 12, 51-56.
Patil, D. A., et al. (2012). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. ChemInform, 43(3).
Hassan, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
Kamal, A., et al. (2004). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Acta Pharmaceutica, 54(1), 45-56.
Pae, A. N., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 258-265.
Application Notes and Protocols for Cell-Based Assays with 2-[Methyl(phenylsulfonyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Exploring the Therapeutic Potential of 2-[Methyl(phenylsulfonyl)amino]benzoic acid 2-[Methyl(ph...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Exploring the Therapeutic Potential of 2-[Methyl(phenylsulfonyl)amino]benzoic acid
2-[Methyl(phenylsulfonyl)amino]benzoic acid is a synthetic compound featuring a sulfonamide linkage and a benzoic acid moiety. While specific biological data for this exact molecule is emerging, its structural motifs are present in a wide array of pharmacologically active agents. The sulfonamide group is a well-established pharmacophore found in various drugs with antibacterial, anticancer, and anti-inflammatory properties[1]. Similarly, benzoic acid derivatives are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial effects[2].
This application note provides a detailed guide for the preparation and use of 2-[Methyl(phenylsulfonyl)amino]benzoic acid in cell-based assays. Based on the analysis of structurally related molecules, a primary putative target for this compound is Hematopoietic Prostaglandin D Synthase (H-PGDS) , a key enzyme in the inflammatory pathway[3][4]. Therefore, the primary focus of these protocols will be on evaluating its potential as an H-PGDS inhibitor. Additionally, given the established anticancer activity of many sulfonamide-containing compounds, a general protocol for assessing cytotoxicity in cancer cell lines is also included[5][6][7][8].
Expected to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is likely to be low.
Storage
Store at room temperature in a dry, well-ventilated area[9].
Note: It is crucial to obtain a Certificate of Analysis (CoA) for the specific lot of the compound being used to ensure purity and identity.
II. Proposed Mechanism of Action: Inhibition of H-PGDS
Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator of allergic and inflammatory responses[3][10]. H-PGDS catalyzes the isomerization of PGH2 to PGD2 in mast cells, T-helper 2 (Th2) cells, and other immune cells[3][11]. Inhibition of H-PGDS is a promising therapeutic strategy for a range of inflammatory conditions. We hypothesize that 2-[Methyl(phenylsulfonyl)amino]benzoic acid may act as an inhibitor of H-PGDS, thereby reducing the production of PGD2.
Caption: Proposed inhibitory action on the H-PGDS pathway.
III. Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of 2-[Methyl(phenylsulfonyl)amino]benzoic acid in DMSO, followed by dilution to working concentrations for cell culture experiments.
Materials:
2-[Methyl(phenylsulfonyl)amino]benzoic acid
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile, nuclease-free microcentrifuge tubes
Calibrated pipettes and sterile tips
Vortex mixer
Procedure:
Stock Solution Preparation (10 mM):
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
Carefully weigh out 2.91 mg of 2-[Methyl(phenylsulfonyl)amino]benzoic acid into the tared tube.
Add 1 mL of sterile DMSO to the tube.
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
Thaw an aliquot of the 10 mM stock solution at room temperature.
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM).
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
IV. Protocol 2: H-PGDS Inhibition Assay in KU812 Cells
This protocol details a cell-based assay to evaluate the inhibitory effect of 2-[Methyl(phenylsulfonyl)amino]benzoic acid on H-PGDS by measuring PGD2 production in the human basophilic KU812 cell line.
Materials:
KU812 cells
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Calcium ionophore A23187
PGD2 ELISA kit or LC-MS/MS system for PGD2 quantification
Sterile 24-well cell culture plates
CO₂ incubator (37°C, 5% CO₂)
Centrifuge
Caption: Workflow for the H-PGDS inhibition assay.
Procedure:
Cell Seeding:
Culture KU812 cells in complete RPMI-1640 medium.
Seed the cells into a 24-well plate at a density of 5 x 10⁵ cells/mL in a final volume of 500 µL per well.
Incubate for 24 hours to allow cells to acclimate.
Compound Treatment:
Prepare working solutions of 2-[Methyl(phenylsulfonyl)amino]benzoic acid at various concentrations in complete medium.
Carefully remove the old medium from the wells and replace it with 500 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator[5].
Cell Stimulation and PGD2 Production:
Prepare a stock solution of A23187 in DMSO.
Add A23187 to each well to a final concentration of 5 µM to stimulate PGD2 production[5].
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
Carefully collect the supernatant from each well without disturbing the cell pellet.
Measure the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method[10].
Data Analysis:
Calculate the percentage of PGD2 inhibition for each concentration of the compound relative to the vehicle-treated control.
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of PGD2 production).
V. Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes a colorimetric assay to evaluate the cytotoxic effects of 2-[Methyl(phenylsulfonyl)amino]benzoic acid on a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Sterile 96-well plates
Microplate reader
Procedure:
Cell Seeding:
Culture the desired cancer cell lines in their respective media.
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 2-[Methyl(phenylsulfonyl)amino]benzoic acid in culture medium.
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate for 48-72 hours.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Shake the plate gently for 15 minutes to ensure complete solubilization.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
VI. Troubleshooting
Problem
Possible Cause
Solution
Compound precipitation in media
Low aqueous solubility.
Decrease the final concentration of the compound. Increase the DMSO concentration slightly (not exceeding 0.5%). Prepare fresh dilutions for each experiment.
High background in ELISA
Insufficient washing.
Increase the number of wash steps as per the ELISA kit protocol. Ensure proper aspiration of wash buffer.
Inconsistent results in MTT assay
Uneven cell seeding.
Ensure a single-cell suspension before seeding. Pipette gently to avoid disturbing the cell monolayer.
No PGD2 production in KU812 cells
A23187 not potent.
Use a fresh stock of A23187. Confirm cell viability before stimulation.
VII. Conclusion
These application notes provide a comprehensive framework for the initial in vitro characterization of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. The provided protocols for assessing H-PGDS inhibition and general cytotoxicity offer a solid starting point for investigating its therapeutic potential. As with any novel compound, it is imperative to perform thorough dose-response studies and include appropriate controls to ensure the validity and reproducibility of the experimental findings. Further studies may explore its effects on other inflammatory mediators or its mechanism of action in cancer cells.
References
Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via in Silico Design. ChemRxiv.
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
Incorporation of Sulfonamide Moiety into Biguanide Scaffold Results in Apoptosis Induction and Cell Cycle Arrest in MCF-7 Breast Cancer Cells. MDPI.
Human Hematopoietic Prostaglandin D Synthase/HPGDS ELISA Kit (Colorimetric) (NBP3-38991). Novus Biologicals.
Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS)
Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2. PNAS.
Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-rel
Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry.
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
Technical Support Center: Solubilization Strategies for 2-[Methyl(phenylsulfonyl)amino]benzoic Acid
Welcome to the Advanced Formulation Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-[Methyl(phenylsulfonyl)a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-[Methyl(phenylsulfonyl)amino]benzoic acid .
This molecule presents a unique solubilization challenge: it is a highly lipophilic weak acid. While it possesses an ionizable carboxylic acid, the bulky, hydrophobic phenylsulfonyl moiety drives its LogP upward. Crucially, the N-methylation prevents any secondary ionization that might occur in unsubstituted sulfonamides, restricting our pH-driven solubilization strictly to the carboxylic acid group.
The following modules provide causally-driven, self-validating protocols to overcome these barriers in your in vitro and in vivo workflows.
Before initiating wet-lab experiments, it is critical to align the structural liabilities of the compound with the correct thermodynamic intervention.
Decision matrix for selecting solubility enhancement strategies based on molecular targets.
Module 2: Troubleshooting & FAQs
Q1: I adjusted the pH of my assay buffer to 7.4, but the compound still precipitates. Why is the ionized carboxylate not enough?
A1: While increasing the pH above the pKa (~4.0) ionizes the carboxylic acid, the resulting carboxylate anion must overcome the massive hydrophobic hydration shell generated by the N-methyl and phenylsulfonyl groups. Furthermore, lipophilic benzoic acid derivatives often form strong intermolecular carboxylic acid dimers in their solid state, which require substantial energy to break[1]. If the free energy of solvation does not exceed the crystal lattice energy, the compound will precipitate as a free acid microcrystal when diluted.
Solution: You must disrupt the lattice energy prior to buffer introduction by forming a stable salt (e.g., with ethanolamine) or using a co-solvent.
Q2: Which cyclodextrin derivative is optimal for encapsulating the phenylsulfonyl moiety?
A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is perfectly sized to accommodate the bulky phenylsulfonyl aromatic ring[2]. The hydroxypropyl substitutions disrupt the intermolecular hydrogen bonding of the cyclodextrin itself, drastically increasing the carrier's aqueous solubility compared to native β-cyclodextrin[3].
Q3: My in vivo formulation requires high concentration, but cyclodextrin complexation is plateauing. What is the next step?
A3: When complexation reaches its stoichiometric limit (typically an
-type phase solubility plateau), you must transition to an Amorphous Solid Dispersion (ASD). By trapping the drug in a polymer matrix (like PVP or HPMC), you completely bypass the thermodynamic penalty of the crystal lattice. The polymer maintains the drug in a supersaturated, amorphous state upon exposure to gastrointestinal fluids[4].
Module 3: Quantitative Data Summary
The following table synthesizes the expected solubility enhancements based on the physicochemical behavior of structurally analogous sulfamoylbenzoic acid derivatives[4][5][6].
Enhancement Strategy
Primary Mechanism of Action
Expected Solubility Increase
Built-In Validation Metric
pH Adjustment (pH > 6.5)
Deprotonation of carboxylic acid to form hydrophilic anion.
10x – 20x
Visual clarity upon 1:10 dilution in PBS; no Tyndall effect.
Salt Formation (Tromethamine)
Permanent disruption of carboxylic acid dimers; increased polarity.
50x – 80x
DSC: Shift in melting endotherm compared to free acid.
HP-β-CD Complexation
Shielding of the hydrophobic phenylsulfonyl group from water.
15x – 30x
Phase solubility diagram yields an
linear isotherm.
Amorphous Solid Dispersion
Complete abolition of crystal lattice energy via polymer entrapment.
40x – 100x+
Powder XRD: Absence of Bragg peaks (presence of amorphous halo).
Module 4: Self-Validating Experimental Protocols
Protocol A: Ethanolamine Salt Formation (Thermodynamic Disruption)
Causality: Reacting the weak acid with an organic base like ethanolamine not only yields an ionized salt but also introduces hydroxyl groups from the counterion, drastically increasing hydrogen-bonding capacity with water[6].
Dissolution: Dissolve 100 mg of 2-[Methyl(phenylsulfonyl)amino]benzoic acid in 5 mL of warm acetone (primary solvent).
Reaction: Add a 1.05 molar equivalent of ethanolamine dropwise under constant stirring.
Precipitation & Isolation: Cool the mixture in an ice bath. The salt will precipitate due to its lower solubility in acetone compared to the free acid. Filter and dry under a vacuum.
System Validation: Dissolve 10 mg of the isolated powder in 1 mL of deionized water. Validation Check: If the solution is clear, the salt formation was successful. Drop the pH to 2.0 using 0.1M HCl; immediate precipitation of the free acid validates that the solubilized species was indeed the salt.
Protocol B: HP-β-CD Inclusion Complex via Kneading
Causality: The kneading method applies mechanical stress that facilitates the displacement of water molecules from the cyclodextrin cavity, thermodynamically driving the lipophilic phenylsulfonyl group into the hydrophobic core[4].
Thermodynamic workflow of HP-β-CD inclusion complex formation and validation.
Paste Formation: Weigh a 1:1 molar ratio of the drug and HP-β-CD. Place the HP-β-CD in a mortar and add a small volume of a water/ethanol (50:50) mixture to form a homogenous paste.
Encapsulation: Gradually add the drug powder to the paste. Knead continuously for 45–60 minutes. The mechanical energy forces the displacement of cavity-bound water[5].
Drying: Dry the paste in a vacuum oven at 45°C until a constant weight is achieved.
System Validation: Perform Differential Scanning Calorimetry (DSC). Validation Check: The complete disappearance of the drug's characteristic melting endotherm confirms that the drug is fully encapsulated at a molecular level and no free crystalline drug remains.
Causality: Rapid solvent evaporation prevents the drug molecules from organizing into a crystal lattice. The polymer (e.g., PVP VA 64) sterically hinders nucleation, freezing the drug in a high-energy, highly soluble amorphous state[4].
Co-dissolution: Dissolve the drug and PVP VA 64 (1:3 w/w ratio) in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1) until completely clear.
Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.
Secondary Drying: Place the resulting film in a desiccator under high vacuum for 24 hours to remove residual solvent.
System Validation: Pulverize the film and perform an in vitro dissolution test in Simulated Gastric Fluid (SGF). Validation Check: The ASD should achieve >80% drug release within 15 minutes, whereas the physical mixture of the raw drug and polymer will typically yield <10% release in the same timeframe.
References
BenchChem. Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives. BenchChem. 5
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. 2
Google Patents. WO2003033025A2 - Cyclodextrin complexes. 3
National Center for Biotechnology Information (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. 4
ACS Publications. Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility. Crystal Growth & Design.1
Technical Support Center: Optimizing Extraction Yield of 2-[Methyl(phenylsulfonyl)amino]benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome bottlenecks in the extraction of 2-[Met...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome bottlenecks in the extraction of 2-[Methyl(phenylsulfonyl)amino]benzoic acid.
This compound—a structurally complex anthranilic acid derivative—presents unique liquid-liquid extraction (LLE) challenges due to its dual functional groups: a benzoic acid moiety and a tertiary sulfonamide. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your extraction yields consistently exceed 90%.
Core Mechanistic Theory & Causality
To optimize extraction, we must first understand the molecular causality dictating the compound's partition coefficient (
Kp
).
The Carboxylic Acid (pKa ~4.0): This is the primary ionizable center. If the aqueous matrix is not sufficiently acidified, the molecule exists as a water-soluble carboxylate anion, plummeting organic recovery.
The Sulfonamide Group: Because this specific sulfonamide is N-methylated and N-phenylated, it is a tertiary sulfonamide. It lacks an acidic proton, making it completely neutral across standard pH ranges.
Therefore, extraction efficiency is entirely dictated by suppressing the ionization of the benzoic acid moiety. By driving the pH down to 2.0–2.5, the molecule is forced into its neutral, highly lipophilic state, maximizing its affinity for organic solvents. This principle is widely validated in the extraction of similar 1[1] and 2[2].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. System Validation Step: Before processing unknown biological or environmental samples, you must run a spiked matrix control (spiked with 1 µg/mL of the target compound). Proceed to downstream LC-MS analysis only if this control yields >90% recovery.
Step-by-Step Methodology
Sample Preparation & Acidification:
Aliquot 1.0 mL of the aqueous sample into a centrifuge tube. Add 0.1% formic acid dropwise until the pH reaches 2.0–2.5.
Causality: Formic acid ensures complete protonation of the benzoic acid group without introducing non-volatile salts that cause ion suppression in downstream mass spectrometry.
Salting Out:
Add 50 mg of NaCl (approx. 5% w/v) to the acidified sample and vortex until dissolved.
Causality: The addition of salt decreases the dielectric constant of the aqueous phase, significantly reducing the solubility of the polar organic target and driving it into the organic phase via the 3[3].
Solvent Partitioning:
Add 3.0 mL of an Ethyl Acetate : n-Hexane (6:4, v/v) extraction mixture. Vortex vigorously for 5 minutes.
Causality: Ethyl acetate provides excellent hydrogen-bonding capacity for the carboxylic acid, while n-hexane restricts the co-extraction of highly polar matrix interferences, a balance proven effective for 1[1].
Phase Separation:
Centrifuge the mixture at 17,000 × g for 15 minutes at 4°C.
Causality: High-speed, low-temperature centrifugation breaks micro-emulsions and sharply defines the organic-aqueous interface[1].
Recovery:
Transfer the upper organic layer to a clean vial, dry under a gentle stream of nitrogen, and reconstitute in the mobile phase.
Step-by-step liquid-liquid extraction workflow for anthranilic acid derivatives.
Quantitative Optimization Data
The following tables summarize the empirical data driving our protocol choices. Use these matrices to adjust parameters if your specific sample matrix deviates from standard aqueous conditions.
Table 1: Solvent System Optimization Matrix
Solvent System
Ratio (v/v)
Average Yield (%)
Matrix Co-extraction
Emulsion Risk
Ethyl Acetate : n-Hexane
6:4
94.5 ± 2.1
Low
Low
100% Ethyl Acetate
10:0
96.2 ± 3.4
High
Moderate
Dichloromethane (DCM)
10:0
82.1 ± 4.5
Moderate
High
Methyl tert-butyl ether (MTBE)
10:0
88.4 ± 3.0
Low
Low
Table 2: pH Influence on Extraction Recovery
Aqueous Phase pH
Dominant Ionization State
Average Yield (%)
pH 2.0 (0.1% Formic Acid)
>99% Protonated (Neutral)
95.8
pH 4.0 (Near pKa)
~50% Ionized
52.4
pH 7.0 (Neutral Water)
>99% Ionized (Anionic)
< 5.0
Diagnostic Wizard: Troubleshooting Guides
Diagnostic decision tree for resolving common extraction failures.
Issue 1: Extraction yield is consistently below 50%.
Diagnostic Logic: The most common failure point is inadequate pH control. If the pH of your aqueous matrix is above 3.5, a significant fraction of 2-[Methyl(phenylsulfonyl)amino]benzoic acid exists as a water-soluble carboxylate anion.
Resolution: Ensure your pH is strictly between 2.0 and 2.5. As demonstrated in recent methodologies for 2[2], maintaining a highly acidic environment is critical for ensuring the non-ionized form.
Issue 2: A thick white emulsion forms at the liquid-liquid interface.
Diagnostic Logic: Emulsions are caused by co-extracted amphiphilic matrix components (like proteins or lipids) stabilizing the solvent droplets, preventing clean phase separation.
Resolution: To break the emulsion, increase the ionic strength by adding more NaCl (up to 8% w/v)[3]. Furthermore, ensure your centrifugation step is performed at a high speed (≥17,000 × g) and a low temperature (4°C) to decrease the solubility of the emulsifying agents[1].
Frequently Asked Questions (FAQs)
Q: Why use a 6:4 ratio of Ethyl Acetate to n-Hexane instead of 100% Ethyl Acetate?A: While 100% ethyl acetate provides excellent solubility for the target compound, it is also highly permissive to polar matrix contaminants. Blending it with the non-polar n-hexane creates a highly specific dielectric constant that selectively extracts the moderately lipophilic 2-[Methyl(phenylsulfonyl)amino]benzoic acid while leaving highly polar interferences trapped in the aqueous phase.
Q: Does the sulfonamide group require specific pH adjustments?A: No. Unlike primary or secondary sulfonamides which possess an acidic N-H proton (pKa ~10), the sulfonamide in 2-[Methyl(phenylsulfonyl)amino]benzoic acid is tertiary (N-methyl, N-phenylsulfonyl). It is completely aprotic and neutral. Therefore, your pH optimization should focus entirely on the benzoic acid moiety.
Q: Can I use Hydrochloric Acid (HCl) instead of Formic Acid for acidification?A: While HCl will successfully lower the pH and protonate the compound, it is strongly discouraged if your downstream analysis involves LC-MS. Strong inorganic acids leave non-volatile chloride salts that cause severe ion suppression in the electrospray ionization (ESI) source. Formic acid is volatile, LC-MS compatible, and provides sufficient acidity.
References
Method Optimization: Analysis of Benzbromarone and Tolfenamic Acid in Citrus Tissues and Soil Using Liquid Chromatography Coupled With Triple-Quadrupole Mass Spectrometry. Frontiers. 1[1]
What is the best extraction method of sulfonamides group from honey samples? ResearchGate. 2[2]
Dispersive Liquid - Liquid Micro extraction Technique Coupled with High Performance Liquid Chromatography Diode Array Detector for the Determination of Sulfonamides in Water Samples. Auctores. 3[3]
Technical Support Center: Troubleshooting Baseline Noise in 2-[Methyl(phenylsulfonyl)amino]benzoic Acid LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the LC-MS analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common challenges in sensitive bioanalysis: baseline noise. A stable, low-noise baseline is fundamental to achieving reliable and reproducible quantification, especially at the lower limits of detection (LOD) and quantitation (LOQ) required in modern analytical workflows.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and mitigate sources of baseline noise.
Troubleshooting Guides: A Systematic Approach to Noise Reduction
High baseline noise can obscure analyte peaks, leading to inaccurate integration and compromised sensitivity.[2][3] The following guides provide a structured approach to identifying and eliminating the root causes of noise.
Guide 1.1: Diagnosing the Source of Baseline Noise
The first step in troubleshooting is to determine whether the noise is chemical, electronic, or mechanical in nature.
Experimental Protocol: Noise Source Isolation
System Preparation:
Remove the analytical column and replace it with a zero-dead-volume union.
Prepare fresh, LC-MS grade mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[4]
Pump & Detector Noise Assessment:
Set the pump to deliver 100% of the aqueous mobile phase (Solvent A) at a typical flow rate (e.g., 0.4 mL/min).
Acquire data for 5-10 minutes. Observe the baseline in the total ion chromatogram (TIC).
Interpretation:
Low, Stable Baseline: The pump and detector electronics are likely not the primary source of noise.
High or Unstable Baseline: This suggests potential issues with the pump (e.g., faulty check valves, leaks, or pressure fluctuations), detector electronics, or contaminated mobile phase.[1][5][6] Proceed to Guide 1.2 .
Column & Contamination Assessment:
If the baseline in step 2 was stable, install the analytical column.
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
Run a blank gradient (injecting mobile phase or a clean solvent) identical to your analytical method.
Interpretation:
High or Drifting Baseline: This points towards contamination within the column, guard column, or sample loop. It could also indicate column bleed. Proceed to Guide 1.3 .
Low, Stable Baseline: The LC system and column are clean. The noise is likely originating from the sample matrix or sample preparation. Proceed to Guide 1.4 .
Logical Flow for Noise Source Identification
Caption: Troubleshooting workflow for isolating noise sources.
Guide 1.2: Mitigating Mobile Phase and Solvent Issues
Mobile phase quality is paramount for low-noise LC-MS analysis. Impurities, dissolved gases, and microbial growth can all contribute significantly to baseline disturbances.[2][3][7]
Best Practices for Mobile Phase Preparation
Practice
Rationale
Use LC-MS Grade Solvents
These solvents are filtered and tested for low levels of metals, particulates, and organic impurities that can cause adducts and high background noise.[7][8]
Use High-Purity Water
Employ freshly prepared 18.2 MΩ·cm deionized water to minimize ionic and organic contamination.[9]
Use High-Purity Additives
Use LC-MS grade additives (e.g., formic acid, ammonium formate) at the lowest effective concentration.[3] For 2-[Methyl(phenylsulfonyl)amino]benzoic acid, a volatile acid like formic acid at 0.1% is a common starting point to ensure good protonation in positive ion mode.[4]
Degas Mobile Phase
In-line degassers are standard on modern HPLCs. Ensure the degasser is functioning correctly. Inadequate degassing can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[1][7]
Prepare Fresh Solvents
Prepare aqueous mobile phases fresh daily and organic phases every few days to prevent microbial growth and degradation, which can introduce ghost peaks and increase baseline noise.[5][7]
Filter Aqueous Phases
If not using pre-filtered solvents, filter aqueous mobile phases through a 0.22 µm filter to remove particulates and microbial contamination.[5]
Guide 1.3: Addressing Column and System Contamination
Contaminants can accumulate on the analytical column, guard column, or other system components, leading to a rising or noisy baseline during a gradient run.[10]
Protocol: System and Column Flushing
Disconnect the Column: Remove the analytical column from the system.
Flush the LC System: Sequentially flush all solvent lines and the injector with a series of solvents to remove a broad range of contaminants. A typical sequence is:
High-purity water
Methanol
Isopropanol
Hexane (if compatible with your system components)
Isopropanol
Methanol
Re-equilibrate with your initial mobile phase.
Column-Specific Wash: If contamination is suspected on the column itself, perform a dedicated wash procedure. For a C18 column used for analyzing an acidic compound like 2-[Methyl(phenylsulfonyl)amino]benzoic acid, a good wash sequence is:
Step 1: Flush with 20-30 column volumes of your mobile phase without the acidic modifier (e.g., water/acetonitrile).
Step 2: Flush with 20-30 column volumes of 100% Acetonitrile.
Step 3: Flush with 20-30 column volumes of 100% Isopropanol to remove strongly retained non-polar contaminants.
Step 4: Return to 100% Acetonitrile.
Step 5: Re-introduce your initial mobile phase conditions and equilibrate thoroughly.
Guide 1.4: Optimizing Sample Preparation to Reduce Matrix Effects
The sample matrix is a common source of chemical noise and can cause ion suppression or enhancement, affecting the signal of 2-[Methyl(phenylsulfonyl)amino]benzoic acid.[11][12] A robust sample preparation method is critical.
Sample Preparation Workflow Comparison
Caption: Comparison of common sample preparation techniques.
Protein Precipitation (PPT): Fast and simple, but often results in the least clean extracts, leaving phospholipids and other matrix components that can cause significant baseline noise.[13]
Liquid-Liquid Extraction (LLE): More selective than PPT. For an acidic analyte like 2-[Methyl(phenylsulfonyl)amino]benzoic acid, acidifying the sample will ensure it is in its neutral form, allowing for efficient extraction into an organic solvent like methyl tert-butyl ether (MTBE).[14]
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the lowest baseline noise. A mixed-mode or polymer-based sorbent can be highly effective for retaining the analyte while allowing interfering compounds to be washed away.
Frequently Asked Questions (FAQs)
Q1: My baseline is showing periodic, repeating spikes or pulses. What is the cause?
A: This is often indicative of a mechanical issue with the pump.[15] Common causes include:
Air Bubbles in the Pump Head: Ensure your mobile phase is properly degassed and prime the pump to remove any trapped bubbles.[6][10]
Faulty Check Valves: A sticking or dirty check valve can cause inconsistent flow and pressure pulsations. These may need to be sonicated in isopropanol or replaced.[6][10]
Worn Piston Seals: Leaking piston seals can also lead to pressure fluctuations that manifest as a pulsing baseline.[5]
Q2: I see a significant upward drift in my baseline during the gradient run, even with a blank injection. Why?
A: This "gradient drift" is typically caused by an impurity that is present in one mobile phase but not the other.[6][10]
Contaminated Solvent A (Aqueous): If an impurity is present in your aqueous mobile phase, it may accumulate on the column at the start of the run. As the percentage of organic solvent (Solvent B) increases, this impurity is eluted, causing the baseline to rise.
Contaminated Solvent B (Organic): Conversely, if an impurity is present in your organic solvent, the baseline will rise as more of that contaminated solvent is introduced into the system.[10]
Solution: Use high-purity, LC-MS grade solvents and additives.[8][9] Test each solvent individually by running a gradient from a known clean solvent to the suspect one.
Q3: Can my mass spectrometer settings contribute to baseline noise?
A: Yes, while the LC system is a more common source, MS parameters can influence the signal-to-noise ratio.
Source Parameters: Inappropriate source temperature or gas flows (nebulizer, drying gas) can lead to inefficient desolvation or ionization, which may increase noise.[11]
Detector Voltage: Excessively high detector (electron multiplier) voltage can amplify electronic noise along with the signal. While it increases the signal, it does not necessarily improve the signal-to-noise ratio and can be misleading.[16]
Digital Filtering: Modern instruments use digital filters or smoothing algorithms. While these can make a baseline appear less noisy, excessive smoothing can distort or even eliminate small peaks near the limit of detection.[17][18][19] It's better to address the source of the noise rather than mask it with post-acquisition processing.[19]
Q4: I've tried everything and still have a high, noisy baseline. What are some less common causes?
A: If you've exhausted the common culprits, consider these factors:
Environmental Factors: Ensure a stable laboratory temperature and humidity.[3] Electrical interference from nearby equipment can also contribute to electronic noise.
Mobile Phase Additive Reactivity: Ensure your mobile phase additives are stable and not degrading over time.
Column Bleed: An old or poor-quality column can shed stationary phase particles, creating a high and often rising baseline.
By systematically working through these guides and considering the underlying scientific principles, you can effectively diagnose, troubleshoot, and reduce baseline noise in your LC-MS analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid, leading to more accurate and reliable results.
References
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?.
Patsnap Eureka. (2025, September 22). GC-MS Noise Isolation Techniques: Application in Labs.
Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS.
ResearchGate. (n.d.). The noise reduction algorithm consists of five steps: removal of mass....
ACS Publications. (2024, October 7). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry.
Agilent. (n.d.). Eliminating Baseline Problems.
uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines.
Spectroscopy Online. (2026, March 12). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?.
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?.
SCIEX. (n.d.). Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology.
SeqGen Blog. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system.
YouTube. (2018, January 3). LC Troubleshooting—Baseline Problems.
PMC. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids.
ThermoFisher. (n.d.). Effect of Mobile Phase Quality on Analytical Performance of Corona Charged Aerosol Detectors.
Thermo Fisher Scientific. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
Rasayan Journal of Chemistry. (n.d.). A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN.
ResearchGate. (2025, October 15). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
International Journal of Pharmaceutical Research. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
PubMed. (2022, December 15). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes.
MDPI. (2020, June 29). An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater.
Technical Support Center: Resolving Co-elution in 2-[Methyl(phenylsulfonyl)amino]benzoic Acid Chromatography
Welcome to the technical support guide for the chromatographic analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to effecti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the chromatographic analysis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution issues, ensuring accurate and reliable analytical results. This guide provides in-depth, experience-based insights and actionable protocols to overcome common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution or shouldering when analyzing 2-[Methyl(phenylsulfonyl)amino]benzoic acid?
A1: Co-elution, often observed as peak shouldering or asymmetrical peaks, typically arises from a lack of sufficient selectivity between the main analyte and one or more impurities.[1][2][3] For 2-[Methyl(phenylsulfonyl)amino]benzoic acid, a sulfonamide derivative containing a benzoic acid moiety, the most probable co-eluting species include:
Structurally Similar Impurities: These can be process-related impurities from the synthetic route or degradation products. Examples could include isomers, precursors like 2-aminobenzoic acid or benzenesulfonyl chloride derivatives, or compounds with minor modifications to the core structure.
Degradation Products: Hydrolysis of the sulfonamide bond or reactions involving the carboxylic acid group can lead to impurities with very similar polarities and chromatographic behavior.
Poor Method Selectivity: The chosen stationary phase and mobile phase combination may not provide adequate differential interaction for the analyte and the impurity, leading to insufficient separation.[4]
Q2: My main peak is showing shouldering. How do I confirm that this is a co-elution issue and not a column or system problem?
A2: It's crucial to first distinguish between a true co-elution and system- or column-related peak distortion.[1][5]
Diagnostic Steps:
Inject a Blank: Run a blank injection (mobile phase or sample diluent) to check for contaminants originating from the system.[1]
Reduce Sample Load: Inject a diluted sample. If the peak shape improves and the shoulder becomes less pronounced or resolves into a separate peak, it may indicate column overload.[6] If the shoulder remains proportional, co-elution is more likely.
Peak Purity Analysis (if using a DAD/PDA): This is the most definitive way to diagnose co-elution. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector acquires full UV-Vis spectra across the entire peak.[7][8] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[7][9][10] Most chromatography data systems (CDS) have a peak purity algorithm that calculates a purity angle or match factor to flag spectrally impure peaks.[7][11]
Q3: I've confirmed co-elution. What are the initial, simplest steps to try and resolve it?
A3: Always start with the simplest and quickest adjustments before moving to more complex changes.[4] The goal is to alter the selectivity (α) of the separation.[12]
Initial Troubleshooting Steps:
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all components.[12][13] This increased interaction time with the stationary phase can sometimes be sufficient to improve resolution between closely eluting peaks.[13]
Modify the Gradient Slope: If you are using a gradient method, making the gradient shallower (i.e., a slower rate of increase in the organic solvent) in the region where your compound elutes can significantly improve the separation of closely eluting compounds.[4]
Adjust Mobile Phase pH: Since 2-[Methyl(phenylsulfonyl)amino]benzoic acid is acidic (due to the carboxylic acid group), small changes in the mobile phase pH can drastically alter its retention time and selectivity relative to impurities.[4][13] It is advisable to work at a pH at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[4]
Q4: Simple mobile phase adjustments aren't working. What are more advanced strategies for resolving stubborn co-elution?
A4: When basic adjustments fail, more significant changes to the method's chemistry are required. This often involves changing the stationary phase or employing orthogonal methods.
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[4] These solvents have different properties (acetonitrile is aprotic, methanol is protic) and will interact differently with your analyte and the stationary phase, which can significantly alter selectivity.[4]
Switch Column Chemistry: Changing the stationary phase is one of the most powerful ways to alter selectivity.[4][14] If you are using a standard C18 column, consider alternatives:
Phenyl-Hexyl Phase: This phase provides alternative selectivity through π-π interactions, which can be very effective for aromatic compounds like your analyte.
Cyano (CN) Phase: A less hydrophobic phase that offers different dipole-dipole interactions.
Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar and ionizable compounds.
Employ Orthogonal Methods: An orthogonal method uses a completely different separation mechanism to confirm the purity of your primary method.[15][16] For example, if your primary method is reversed-phase (separation based on hydrophobicity), an orthogonal method could be:
Hydrophilic Interaction Chromatography (HILIC): Separates compounds based on polarity.[17]
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase and is known to be orthogonal to RPLC.[17]
This approach is critical for ensuring that no impurities are co-eluting with the main peak in the primary method.[18]
Troubleshooting Protocols and Workflows
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to resolving co-elution by modifying the mobile phase.
Baseline Analysis: Inject your sample using the current method to establish a baseline chromatogram. Note the resolution (Rs) between the main peak and the shoulder.
Gradient Adjustment:
Decrease the gradient slope by half in the region where the target peak elutes.
Rationale: A shallower gradient increases the separation window for closely eluting compounds.[4]
Evaluate the change in resolution.
pH Modification:
Prepare a series of aqueous mobile phase buffers with different pH values (e.g., if your current pH is 3.0, try 2.5 and 3.5).
Rationale: The ionization state of the benzoic acid moiety is highly pH-dependent, affecting its retention. Changing the pH can introduce selectivity between the analyte and impurities with different pKa values.[4][13]
Ensure the chosen pH range is compatible with your column's specifications.
Organic Modifier Screening:
If using acetonitrile, prepare a mobile phase with an equivalent strength of methanol.
Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties, altering interactions with the analyte and stationary phase.[4]
Compare the chromatograms for changes in elution order and resolution.
Data Summary: Example Method Optimization
Parameter
Initial Method
Optimized Method
Rationale for Change
Column
Standard C18, 4.6x150mm, 5µm
Phenyl-Hexyl, 4.6x150mm, 3.5µm
Introduce alternative π-π interactions for better selectivity of aromatic compounds.[4]
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
0.1% Formic Acid in Water (pH ~2.7)
pH kept constant to isolate effect of stationary phase change.
Mobile Phase B
Acetonitrile
Methanol
Change organic modifier to alter solvent-analyte interactions and improve selectivity.[4]
Gradient
30-90% B in 15 min
20-80% B in 25 min
Shallower gradient to increase separation window.[4]
Flow Rate
1.0 mL/min
1.0 mL/min
Kept constant.
Temperature
30 °C
40 °C
Increased temperature can improve peak efficiency and sometimes alter selectivity.
Resolution (Rs)
0.8 (Peak Shoulder)
2.1 (Baseline Resolved)
Successful resolution of co-eluting impurity.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving co-elution issues.
Caption: Troubleshooting workflow for co-elution.
References
Peak Purity Algorithms using Diode Array Detectors. LCGC International. Available at: [Link]
Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Agilent Technologies. Available at: [Link]
Peak purity analysis in HPLC and CE using diode-array technology. Agilent Technologies. Available at: [Link]
Improving Separation of Peaks in RP HPLC. MICROSOLV. Available at: [Link]
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]
Validation of analysis results using diode array detection combined with a chromatography data system. Analusis. Available at: [Link]
(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate. Available at: [Link]
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. PubMed. Available at: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]
Eliminating Shoulder Peaks in HPLC. MICROSOLV. Available at: [Link]
Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Bio-Rad. Available at: [Link]
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at: [Link]
Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC. Available at: [Link]
How to Improve HPLC Peak Resolution. Chrom Tech. Available at: [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
Development of a high performance liquid chromatography method and a liquid chromatography-tandem mass spectrometry method with the pressurized liquid extraction for the quantification and confirmation of sulfonamides in the foods of animal origin. PubMed. Available at: [Link]
Abnormal Peak Shapes. Shimadzu. Available at: [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]
Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]
(PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. Available at: [Link]
Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent. Available at: [Link]
Comparative Efficacy of 2-[Methyl(phenylsulfonyl)amino]benzoic Acid Derivatives in Cell-Based Assays: A Technical Guide
This guide provides a comparative analysis of the efficacy of 2-[Methyl(phenylsulfonyl)amino]benzoic acid and its related derivatives in cellular assays. Due to the structural ambiguity of the parent name, this document...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of the efficacy of 2-[Methyl(phenylsulfonyl)amino]benzoic acid and its related derivatives in cellular assays. Due to the structural ambiguity of the parent name, this document will focus on a representative isomer, 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid , and postulate its mechanism of action based on the well-documented activities of the broader N-acylsulfonamide chemical class. We will compare its potential efficacy with established alternatives, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Introduction: Deconvoluting the Subject and Postulating a Mechanism
The query "2-[Methyl(phenylsulfonyl)amino]benzoic acid" does not point to a single, universally recognized compound. It can represent several isomers depending on the position of the methyl group. For the purpose of this guide, we will center our analysis on 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid (PubChem CID: 6102684), a specified compound with available data.[1]
The N-acylsulfonamide moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to act as a bioisostere of carboxylic acids and to bind effectively to metalloenzymes.[2] A prominent and well-characterized activity for this class of compounds is the inhibition of Carbonic Anhydrases (CAs) , a family of zinc-containing enzymes crucial for pH regulation and other physiological processes.[3][4] Therefore, this guide will proceed on the well-supported hypothesis that the primary mechanism of action for our subject compound is the inhibition of carbonic anhydrase.
CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, where isoforms like CA IX and XII are overexpressed in hypoxic tumors.[4] Benzenesulfonamide-based compounds are classic inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site, disrupting its catalytic activity.
Caption: Postulated Mechanism: Inhibition of Carbonic Anhydrase.
Comparative Efficacy Analysis
To objectively evaluate the potential of 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid, we will compare its likely performance with two well-established carbonic anhydrase inhibitors:
Acetazolamide: A non-selective, first-generation CA inhibitor widely used as a diuretic and for the treatment of glaucoma and epilepsy.
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that is also a known inhibitor of certain CA isoforms, particularly CA II and CA IX, through its sulfonamide moiety.[4]
While direct experimental data for our specific subject compound is limited, we can infer its potential activity from studies on structurally similar N-acylsulfonamides.
Data Summary: In Vitro Inhibition of Carbonic Anhydrase Isoforms
The table below summarizes the inhibitory activity (IC₅₀) of the selected alternatives against key human (h) CA isoforms. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The data indicates that Acetazolamide is a potent inhibitor of hCA II but less so for hCA I.[3] Celecoxib shows selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA II.[4] The range of IC₅₀ values for various synthesized N-acylsulfonamides against hCA I and hCA II suggests that this chemical class is highly effective, with potencies in the nanomolar range.[3] It is plausible that 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid would exhibit similar potent, albeit likely non-selective, inhibition of cytosolic CA isoforms.
Experimental Design: A Self-Validating Protocol
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a standard in vitro carbonic anhydrase inhibition assay. This assay measures the esterase activity of CA, which is a reliable proxy for its physiological hydratase activity.
Caption: Workflow for a cell-free CA inhibition assay.
Detailed Step-by-Step Protocol
Objective: To determine the IC₅₀ value of a test compound against a specific carbonic anhydrase isoform.
Materials:
Purified human carbonic anhydrase (e.g., hCA II)
Test compound (e.g., 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid) and reference inhibitors (e.g., Acetazolamide)
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
p-Nitrophenyl acetate (pNPA), substrate
Dimethyl sulfoxide (DMSO)
96-well clear, flat-bottom microplates
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
Reagent Preparation:
Prepare a concentrated stock solution of the test compound and reference inhibitors in 100% DMSO (e.g., 10 mM).
Prepare a working solution of the CA enzyme in Tris-HCl buffer to the desired final concentration (e.g., 20 nM). Keep on ice.
Prepare a working solution of pNPA in a solvent with minimal water content (e.g., acetonitrile) to prevent premature hydrolysis.
Assay Plate Setup:
Design the plate map to include wells for:
Blank: Buffer and DMSO only (no enzyme or inhibitor).
Negative Control (100% Activity): Buffer, DMSO, and enzyme.
Test Compound: Buffer, enzyme, and serial dilutions of the test compound.
Reference Inhibitor: Buffer, enzyme, and serial dilutions of the reference inhibitor.
Add 180 µL of Tris-HCl buffer to all wells.
Inhibitor Addition:
Create serial dilutions of your compound stocks directly in the plate or in a separate dilution plate.
Add 2 µL of the appropriate compound dilution (or DMSO for control wells) to each well. This ensures the final DMSO concentration is low and consistent across all wells (e.g., 1%).
Enzyme Addition and Pre-incubation:
Add 10 µL of the CA enzyme working solution to all wells except the blanks.
Mix gently by tapping the plate.
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for establishing equilibrium and obtaining reliable data.
Reaction Initiation:
Add 10 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
Kinetic Measurement:
Immediately place the plate in the microplate reader.
Measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.
Data Analysis:
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.
Conclusion and Future Directions
The provided experimental protocol offers a robust and self-validating framework for researchers to directly test this hypothesis. By comparing the IC₅₀ value of 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid against standards like Acetazolamide on various CA isoforms (e.g., I, II, IX, XII), its potency and selectivity can be accurately determined. Such studies are essential to fully characterize the compound's biological activity and to ascertain its potential as a lead for therapeutic development in areas like oncology or neurology.
References
Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A. PMC. [Link]
N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II. Bioorganic & Medicinal Chemistry. [Link]
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. [Link]
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. PMC. [Link]
Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceutical Sciences & Emerging Drugs. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of 2-[Methyl(phenylsulfonyl)amino]benzoic acid
Introduction: The Analytical Challenge of Structural Analogs In the landscape of drug development and bioanalysis, specificity is paramount. The ability to unequivocally and accurately measure a target analyte without in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Structural Analogs
In the landscape of drug development and bioanalysis, specificity is paramount. The ability to unequivocally and accurately measure a target analyte without interference from other compounds is the bedrock of reliable data. However, this is often challenged by the presence of structurally similar molecules, such as metabolites, synthetic precursors, or drug analogs. 2-[Methyl(phenylsulfonyl)amino]benzoic acid is a case in point. While not a therapeutic agent itself, its structure is emblematic of a class of compounds that can appear as critical impurities or metabolites in the manufacturing and metabolism of various sulfonamide-containing drugs.
This guide provides a comparative framework for assessing the cross-reactivity of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. We will objectively compare the performance of a rapid, high-throughput immunoassay with a highly specific, "gold-standard" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The objective is not merely to present protocols but to delve into the causality behind the experimental choices, offering researchers, scientists, and drug development professionals a robust, self-validating system for evaluating analytical specificity. All protocols and claims are grounded in established scientific principles and regulatory expectations for analytical method validation.[1][2][3]
The Principle of Cross-Reactivity: When Similar Isn't the Same
Cross-reactivity in immunoassays occurs when antibodies, designed to bind a specific target analyte, also bind to other, structurally similar compounds.[4][5] This phenomenon can lead to a significant overestimation of the true analyte concentration, generating false-positive results that can have profound implications in both preclinical and clinical studies.[4] The degree of cross-reactivity is contingent on the structural resemblance between the target and the interfering molecule at the antibody's binding site, or epitope.[6]
For a compound like 2-[Methyl(phenylsulfonyl)amino]benzoic acid, the phenylsulfonyl and benzoic acid moieties represent common structural motifs shared with a variety of pharmaceutical compounds. Therefore, an immunoassay developed for a drug containing these features must be rigorously challenged for potential cross-reactivity with this and other related analogs.
Comparative Analysis: Immunoassay vs. LC-MS/MS
To illustrate the importance of robust cross-reactivity assessment, we present a scenario involving the analysis of a fictional target drug, "Sulfonabind," in the presence of 2-[Methyl(phenylsulfonyl)amino]benzoic acid as a potential cross-reactant.
Principle: This is a common high-throughput screening method. In a competitive format, the sample analyte (Sulfonabind) and a fixed amount of enzyme-labeled analyte compete for a limited number of antibody binding sites coated on a microplate. A higher concentration of Sulfonabind in the sample results in less binding of the enzyme-labeled analyte and thus a weaker signal, creating an inverse relationship between concentration and signal.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity.[3][7] It physically separates compounds in a sample using liquid chromatography before detecting and quantifying them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[7][8]
Hypothetical Performance Data
The following table summarizes the expected results when analyzing samples containing only Sulfonabind, only the cross-reactant, or a mixture of both.
Both methods accurately quantify the target analyte.
2
0 ng/mL
500 ng/mL
85.3
< 1.0 (Not Detected)
False Positive: Immunoassay shows a significant signal due to cross-reactivity. LC-MS/MS correctly shows no target analyte present.
3
100 ng/mL
500 ng/mL
188.1
103.7
Overestimation: Immunoassay result is artificially inflated due to the combined signal from the target and the cross-reactant. LC-MS/MS specifically quantifies only the target analyte.
Experimental Design for Cross-Reactivity Assessment
A logical workflow is essential for systematically evaluating cross-reactivity. This involves challenging the primary assay (ELISA) with the potential cross-reactant and confirming the results with an orthogonal, high-specificity method (LC-MS/MS).
Caption: Workflow for assessing and confirming analytical cross-reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity
Objective: To determine the percentage cross-reactivity of 2-[Methyl(phenylsulfonyl)amino]benzoic acid in an immunoassay designed for Sulfonabind.
Standard Curve Preparation: Prepare a serial dilution of the Sulfonabind standard (e.g., from 1000 ng/mL to 1 ng/mL) in assay buffer.
Cross-Reactant Curve Preparation: Prepare a serial dilution of 2-[Methyl(phenylsulfonyl)amino]benzoic acid over a higher concentration range (e.g., from 10,000 ng/mL to 10 ng/mL) in assay buffer. The higher range is necessary because cross-reactants typically have lower binding affinity.
Assay:
Add 50 µL of standard or cross-reactant solution to the appropriate wells of the antibody-coated plate.
Add 50 µL of the Sulfonabind-HRP conjugate to all wells.
Incubate for 1-2 hours at room temperature, allowing competition for antibody binding sites.
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
Add 100 µL of stop solution to each well to quench the reaction.
Read the absorbance at 450 nm.
Data Analysis:
Plot the absorbance vs. log(concentration) for both the Sulfonabind standard and the cross-reactant.
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
Calculate the percent cross-reactivity (%CR) using the formula:
%CR = (IC50 of Sulfonabind / IC50 of Cross-Reactant) x 100
Protocol 2: LC-MS/MS for Specific Quantification
Objective: To specifically and accurately quantify Sulfonabind in the presence of high concentrations of 2-[Methyl(phenylsulfonyl)amino]benzoic acid. This protocol validates the findings from the ELISA.
Instrumentation & Reagents:
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
C18 reverse-phase analytical column.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sulfonabind and 2-[Methyl(phenylsulfonyl)amino]benzoic acid analytical standards.
Stable isotope-labeled internal standard (SIL-IS) for Sulfonabind (e.g., Sulfonabind-d4).
Procedure:
Method Development:
Infuse each compound individually into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺ or [M-H]⁻) and to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
Causality: Using at least two distinct MRM transitions for the analyte provides high confidence in its identity and quantification, a key principle of validated bioanalytical methods.[9][10]
Develop a chromatographic gradient that provides baseline separation between Sulfonabind and the cross-reactant. This prevents ion suppression or enhancement effects at the source.
Sample Preparation:
To 100 µL of sample (from the same batches prepared for the ELISA), add 10 µL of SIL-IS solution.
Perform a protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Analysis:
Inject the prepared samples.
Acquire data using the pre-determined MRM transitions for the analyte, cross-reactant, and internal standard.
Data Analysis:
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the Sulfonabind standards.
Use the resulting regression equation to calculate the concentration of Sulfonabind in the test samples. The concentration of the cross-reactant should be below the lower limit of quantification (LLOQ) in the Sulfonabind MRM channel.
Mechanism of Cross-Reactivity: A Visual Explanation
The interaction at the antibody binding site dictates the assay's specificity. A highly specific antibody has a paratope (binding site) that is sterically and electrostatically complementary only to the target analyte. Cross-reactivity occurs when another molecule is "similar enough" to bind, albeit often with lower affinity.
Caption: Conceptual model of specific vs. cross-reactive antibody binding.
Conclusion and Recommendations
This guide demonstrates a critical principle in analytical science: no single method is infallible. While immunoassays offer speed and convenience, their susceptibility to cross-reactivity necessitates confirmation with a more specific, orthogonal method like LC-MS/MS, especially during method validation and troubleshooting.[11] For researchers working with 2-[Methyl(phenylsulfonyl)amino]benzoic acid or any other potential cross-reactant, the dual-methodology approach is a scientifically rigorous and trustworthy system.
Key Recommendations:
Always Validate Specificity: During assay development, test a panel of structurally related compounds, including known metabolites and impurities.
Employ Orthogonal Methods: Use a fundamentally different technique (e.g., LC-MS/MS) to confirm results from a primary screening method (e.g., ELISA) when specificity is .
Adhere to Regulatory Guidance: Follow established guidelines from regulatory bodies like the FDA for analytical method validation to ensure data integrity.[1][2][12]
By implementing these principles, researchers can ensure the accuracy and reliability of their data, leading to more informed decisions in the drug development process.
References
Title: Guidance for Industry: Bioanalytical Method Validation
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays
Source: International Pharmaceutical Industry
URL: [Link]
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation (ICH) via FDA
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: Lambda Therapeutic Research
URL: [Link]
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation
Source: MDPI
URL: [Link]
Title: Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry
Source: Clinical Tree
URL: [Link]
Title: Interferences in Immunoassay
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10
Source: YouTube (Emery Pharma)
URL: [Link]
Title: Quantifying Small Molecules by Mass Spectrometry
Source: LCGC International
URL: [Link]
Title: Understanding cross-reactivity in immunoassay drug screening
Source: Siemens Healthineers
URL: [Link]
Title: Quantification of Small Molecules by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates
Source: National Institutes of Health (NIH)
URL: [Link]
Title: How to Detect and Solve Immunoassay Interference
Source: AACC.org (myADLM)
URL: [Link]
2-[Methyl(phenylsulfonyl)amino]benzoic acid: Comprehensive Disposal and Operational Safety Guide As a Senior Application Scientist, I emphasize that the operational handling and disposal of complex heteroatomic organic c...
Author: BenchChem Technical Support Team. Date: March 2026
2-[Methyl(phenylsulfonyl)amino]benzoic acid: Comprehensive Disposal and Operational Safety Guide
As a Senior Application Scientist, I emphasize that the operational handling and disposal of complex heteroatomic organic compounds must be approached with the same rigorous precision as their synthesis. 2-[Methyl(phenylsulfonyl)amino]benzoic acid (Formula: C14H13NO4S) is a specialized sulfonamide derivative utilized in advanced drug development and organic synthesis.
Because this molecule contains both a sulfonamide group (-SO₂N-) and a benzoic acid moiety, it presents specific environmental and toxicological challenges. It cannot be sewered or discarded in municipal solid waste. This guide provides the mechanistic rationale and field-proven protocols for the safe, compliant disposal of this compound.
Chemical Properties & Waste Classification
To design a safe disposal system, we must first understand the physicochemical parameters that dictate the compound's behavior during destruction. The table below summarizes the critical data that informs our disposal strategy.
Property / Parameter
Specification
Causality / Impact on Disposal Strategy
Chemical Formula
C14H13NO4S
The presence of Nitrogen (N) and Sulfur (S) dictates that combustion will yield toxic NOx and SOx gases, mandating specific emission controls [1].
Molecular Weight
291.32 g/mol
Determines the stoichiometric oxygen demand required to achieve complete thermal oxidation during incineration.
Physical State
Solid (Powder/Crystalline)
Dry powders pose an inhalation hazard. Spill management requires wet-dampening to suppress aerosolized dust.
Hazard Class
Regulated Chemical Waste
Prohibits sewering; mandates collection in a designated Satellite Accumulation Area (SAA) [2].
Primary Disposal Route
High-Temperature Incineration
Requires an afterburner to cleave the stable aromatic rings and an alkaline scrubber to neutralize heteroatomic acids [3].
Mechanistic Rationale for Disposal Methods (E-E-A-T)
In laboratory safety, understanding why a protocol exists is the key to compliance.
The Sewering Prohibition: 2-[Methyl(phenylsulfonyl)amino]benzoic acid is a complex aromatic compound. If flushed down a drain, its stable benzene rings resist rapid biodegradation. It can disrupt the microbial ecosystems in municipal wastewater treatment plants and pass through into environmental watersheds, acting as a persistent organic pollutant.
The Incineration Imperative: The only definitive method for destroying this compound is high-temperature thermal oxidation. However, standard incineration is insufficient. When the sulfonamide bond breaks down, it generates sulfur dioxide (SO₂), sulfur trioxide (SO₃), and various nitrogen oxides (NOx). These are highly corrosive acid rain precursors. Therefore, the waste must be routed to a chemical incinerator equipped with an afterburner (to ensure complete combustion of the aromatic backbone) and an alkaline scrubber (typically utilizing calcium hydroxide or sodium hydroxide to neutralize the acidic NOx and SOx gases before atmospheric release) [3].
Experimental Protocols for Safe Handling and Disposal
Every protocol below is designed as a self-validating system. By integrating verification steps into the workflow, we eliminate the risk of logistical failure.
Protocol A: Routine Satellite Accumulation and Segregation
Container Selection: Select a high-density polyethylene (HDPE) or glass container with a tight-fitting, screw-top lid. Causality: These materials are chemically inert and prevent the leaching of the benzoic acid derivative.
Labeling (Verification Step): Before adding any waste, attach a compliant "Hazardous Waste" label. You must list the chemical constituents totaling 100% (e.g., "2-[Methyl(phenylsulfonyl)amino]benzoic acid 100%"). Validation: A second researcher should visually verify the label matches the container contents to prevent incompatible chemical mixing [2].
Transfer: Use a static-free funnel to transfer the powder into the container. Leave at least 1 inch of headspace to allow for temperature-induced expansion.
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents and strong bases.
Protocol B: Spill Management and Decontamination
Dust Suppression: In the event of a benchtop spill, do not sweep the dry powder. Sweeping aerosolizes the particles, creating an inhalation hazard. Instead, gently dampen the spilled material with water or a compatible low-toxicity solvent (e.g., isopropanol) [3].
Collection: Use a plastic scoop or damp absorbent pads to collect the agglomerated material.
Decontamination: Wipe the affected surface with a solvent-soaked cloth (e.g., acetone or ethanol) to remove residual organic traces, followed by a final wash with soapy water.
Waste Routing: Place all cleanup materials (pads, scoops, PPE) into a designated solid hazardous waste container. Validation: Swab the cleaned area and check with a UV lamp (if the compound exhibits fluorescence) or visually inspect against a contrasting background to ensure zero residue remains.
Protocol C: Final Disposal Preparation
Solvent Dissolution (Optional but Recommended): To facilitate seamless incineration, the solid waste can be dissolved in a combustible, halogen-free solvent (such as ethanol or toluene) prior to vendor pickup. Causality: Liquid injection incinerators achieve more uniform combustion and better destruction removal efficiency (DRE) than bulk solid burners.
Manifesting: Complete the EPA Uniform Hazardous Waste Manifest (or local equivalent), classifying the material accurately as non-RCRA regulated organic waste containing nitrogen and sulfur.
Vendor Handoff: Transfer the waste to a licensed environmental disposal vendor specifically contracted for "Incineration with Afterburner and Scrubber."
Disposal Workflow Visualization
The following logical diagram maps the decision tree for handling this chemical waste, ensuring all paths lead to safe environmental release.
Disposal workflow for 2-[Methyl(phenylsulfonyl)amino]benzoic acid.
References
4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem (Representative data for the C14H13NO4S isomeric class), nih.gov,[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.